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Foundational

An In-Depth Technical Guide to Deschloro-(S)-efavirenz-d4: Structure, Properties, and Application as a Bioanalytical Internal Standard

Abstract This technical guide provides a comprehensive overview of Deschloro-(S)-efavirenz-d4, a deuterated analog of a key metabolite of the antiretroviral drug Efavirenz. We will delve into its chemical structure, phys...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of Deschloro-(S)-efavirenz-d4, a deuterated analog of a key metabolite of the antiretroviral drug Efavirenz. We will delve into its chemical structure, physicochemical properties, and, most critically, its pivotal application as a stable isotope-labeled internal standard in advanced bioanalytical methodologies. This document is intended to serve as a vital resource for scientists engaged in pharmacokinetic, toxicokinetic, and metabolic studies involving Efavirenz, offering both foundational knowledge and practical, field-proven insights to ensure analytical rigor and data integrity.

Introduction: The Analytical Challenge of Efavirenz and the Mandate for Precision

Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone in the combination therapy for Human Immunodeficiency Virus (HIV)-1 infection.[1][2][3] Its efficacy is well-documented, but its clinical application is complicated by significant interindividual pharmacokinetic variability.[4] Factors such as genetic polymorphisms in metabolizing enzymes can lead to plasma concentrations that are either sub-therapeutic, risking virologic failure, or supra-therapeutic, increasing the incidence of central nervous system toxicities.[4]

This variability necessitates precise and accurate quantification of Efavirenz and its metabolites in biological matrices—a practice known as Therapeutic Drug Monitoring (TDM). The gold standard for such quantification is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The reliability of LC-MS/MS data hinges on the use of an appropriate internal standard (IS) to correct for variations inherent in sample preparation and instrument analysis.[5]

While structurally similar analogs can be used, the most robust and trustworthy approach is the use of a Stable Isotope-Labeled (SIL) internal standard.[5] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes during chromatography and experiences the same matrix effects and ionization efficiency. However, its increased mass, due to the incorporation of stable isotopes like deuterium (²H or D), allows it to be distinguished from the analyte by the mass spectrometer. Deschloro-(S)-efavirenz-d4 is one such SIL-IS, designed for the quantification of the deschloro metabolite of Efavirenz.

Chemical Identity and Structure

Deschloro-(S)-efavirenz-d4 is a synthetic analog of Efavirenz where the chlorine atom at the 6-position of the benzoxazinone ring has been removed, and four hydrogen atoms on this same aromatic ring have been replaced with deuterium atoms.

The structural modifications from the parent drug, Efavirenz, are illustrated below.

G Efavirenz Efavirenz (C14H9ClF3NO2) Deschloro Deschloro-(S)-efavirenz (C14H10F3NO2) Efavirenz->Deschloro  Removal of Chlorine Atom Deuterated Deschloro-(S)-efavirenz-d4 (C14D4H6F3NO2) Deschloro->Deuterated  Isotopic Labeling (4x Deuterium)

Figure 1: Structural relationship between Efavirenz and its deschloro-deuterated analog.

Key Chemical Identifiers

The fundamental identifiers for Deschloro-(S)-efavirenz-d4 are summarized in the table below.

IdentifierValueSource
Analyte Name Deschloro-(S)-efavirenz-d4[6][7]
Synonyms (4S)-4-(2-Cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one-d4[6][7]
Molecular Formula C₁₄D₄H₆F₃NO₂[7]
Molecular Weight 285.26 g/mol [7]
Accurate Mass 285.091 Da[7]
IUPAC Name (4S)-4-(2-cyclopropylethynyl)-5,6,7,8-tetradeuterio-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one[7]
Unlabeled CAS 445468-46-2[7][8]
SMILES [2H]c1c([2H])c([2H])c2c(NC(=O)O[C@]2(C#CC3CC3)C(F)(F)F)c1[2H][7]
InChI InChI=1S/C14H10F3NO2/c15-14(16,17)13(8-7-9-5-6-9)10-3-1-2-4-11(10)18-12(19)20-13/h1-4,9H,5-6H2,(H,18,19)/t13-/m0/s1/i1D,2D,3D,4D[7]

Physicochemical Properties

Specific experimental data for Deschloro-(S)-efavirenz-d4 is not widely published, as it is primarily synthesized as an analytical standard. However, its properties can be reliably inferred from its unlabeled analog and the parent drug, Efavirenz. Efavirenz is classified as a Biopharmaceutics Classification System (BCS) Class II compound, indicating low aqueous solubility and high membrane permeability.[9]

PropertyDeschloro-(S)-efavirenzEfavirenz (Parent Drug)Source
Molecular Formula C₁₄H₁₀F₃NO₂C₁₄H₉ClF₃NO₂[1][8]
Molecular Weight 281.23 g/mol 315.67 g/mol [1][8]
Appearance (Predicted) White to off-white solidWhite to slightly pink powder[10]
Solubility (Predicted) Practically insoluble in waterPractically insoluble in water; freely soluble in methanol[10]
Melting Point Not Reported~137-139 °C[9]

The replacement of four protium atoms with deuterium results in a negligible change to these macroscopic physicochemical properties.

Synthesis and Characterization

Conceptual Synthetic Pathway

Deschloro-(S)-efavirenz-d4 is a specialized compound available through custom synthesis.[7] While the exact proprietary route is not published, a logical pathway can be conceptualized based on established Efavirenz synthesis methods.[3][11] The key modification would involve starting with a deuterated precursor in place of the standard chlorinated aniline.

A plausible, high-level synthetic workflow is outlined below.

G cluster_0 Precursor Synthesis cluster_1 Core Assembly cluster_2 Final Cyclization start Aniline-d5 step1 Nitration & Reduction start->step1 precursor Deuterated Amino-phenol Precursor step1->precursor step2 Addition of Trifluoromethyl and Cyclopropylethynyl Moieties precursor->step2 intermediate (S)-2-(2-amino-deuterophenyl)-4- cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol step2->intermediate step3 Cyclization with a Carbonyl Source (e.g., Triphosgene) intermediate->step3 product Final Product: Deschloro-(S)-efavirenz-d4 step3->product

Figure 2: Conceptual workflow for the synthesis of Deschloro-(S)-efavirenz-d4.

Causality of Experimental Choices:

  • Deuterated Starting Material: The use of a deuterated aniline or a related precursor at the beginning of the synthesis is the most efficient way to incorporate the isotopic label into the stable aromatic ring.

  • Chiral Synthesis: The stereospecific "(S)" configuration at the C4 position is critical for biological activity and is established during the formation of the tertiary carbinol intermediate, often using chiral reagents or resolution techniques.[3]

  • Cyclization Agent: Agents like triphosgene or carbonyldiimidazole are used to form the benzoxazinone ring from the amino alcohol intermediate in a safe and efficient manner.[11][12]

Analytical Characterization

Confirmation of the identity, purity, and isotopic enrichment of the final product is achieved through a standard battery of analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR to confirm the absence of protons at the deuterated positions and ¹³C-NMR and ¹⁹F-NMR to verify the carbon and fluorine framework.

  • High-Performance Liquid Chromatography (HPLC): To determine chemical and chiral purity.

Application in Bioanalytical Methods

The primary and most critical application of Deschloro-(S)-efavirenz-d4 is as an internal standard for the LC-MS/MS quantification of Efavirenz metabolites.

Protocol: Quantification in Human Plasma

This protocol provides a self-validating workflow for the accurate determination of an analyte (e.g., Deschloro-efavirenz) in a complex biological matrix like plasma.

1. Preparation of Solutions:

  • Analyte Stock: Prepare a 1.0 mg/mL stock solution of the Deschloro-(S)-efavirenz analytical standard in methanol.
  • IS Stock: Prepare a 1.0 mg/mL stock solution of Deschloro-(S)-efavirenz-d4 in methanol.
  • Working Solutions: Serially dilute the Analyte Stock with a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare a separate set of Quality Control (QC) samples at low, medium, and high concentrations.
  • IS Spiking Solution: Dilute the IS Stock to a final concentration of 100 ng/mL in acetonitrile.

2. Sample Preparation (Protein Precipitation):

  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample, calibrator, or QC.
  • Add 150 µL of the IS Spiking Solution (100 ng/mL in acetonitrile). The acetonitrile serves to precipitate plasma proteins, while this step ensures the IS is added consistently to every sample at the very beginning of the process.
  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

3. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[13]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient: A typical gradient would start at 30% B, ramp to 95% B, hold, and then re-equilibrate.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode.
  • Ionization: Electrospray Ionization (ESI), typically in negative mode.
  • MRM Transitions (Hypothetical):
  • Analyte (Deschloro-efavirenz): Q1: 280.1 → Q3: [Fragment Ion]
  • IS (Deschloro-efavirenz-d4): Q1: 284.1 → Q3: [Corresponding Fragment Ion]

4. Data Processing:

  • Integrate the chromatographic peaks for both the analyte and the IS.
  • Calculate the Peak Area Ratio (Analyte Area / IS Area).
  • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards.
  • Determine the concentration of the unknown samples and QCs from the calibration curve using the calculated Peak Area Ratios.

Plasma [label="1. Plasma Sample\n(Calibrator, QC, or Unknown)"]; Spike [label="2. Spike with IS Solution\n(Deschloro-efavirenz-d4 in ACN)"]; Vortex [label="3. Vortex\n(Protein Precipitation)"]; Centrifuge [label="4. Centrifuge"]; Transfer [label="5. Transfer Supernatant"]; Analysis [label="6. LC-MS/MS Analysis\n(MRM Mode)"]; Quantify [label="7. Data Quantification\n(Peak Area Ratio vs. Conc.)", shape=parallelogram, fillcolor="#E6F4EA"];

Plasma -> Spike -> Vortex -> Centrifuge -> Transfer -> Analysis -> Quantify; }

Figure 3: Standard workflow for bioanalytical sample preparation and analysis.

Conclusion

Deschloro-(S)-efavirenz-d4 represents a highly specialized and indispensable tool for modern pharmaceutical research. Its design as a stable isotope-labeled internal standard directly addresses the analytical challenges posed by the pharmacokinetic complexity of Efavirenz. By providing a mechanism for unparalleled accuracy and precision in LC-MS/MS-based quantification, it enables researchers and clinicians to generate high-fidelity data essential for drug metabolism studies, pharmacokinetic modeling, and the advancement of personalized medicine in HIV therapy. This guide has illuminated its chemical nature, properties, and, most importantly, the robust analytical methodologies it underpins.

References

  • Ayşe Özdemir, et al. (2018). A New Method for Determination of Efavirenz and pKa by Using LC-UV. International Journal of Pharmaceutical Research & Allied Sciences, 7(4), 120-126. [Link]

  • Fatakdawala, H., et al. (2026). Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot Using High Performance Liquid Chromatography–Photodiode Array. Sci Pharm, 92(1), 10. [Link]

  • Efavirenz. PubChem, National Institutes of Health. [Link]

  • Mathebula, M., et al. (2019). Synthesis and application of a molecularly imprinted polymer in selective solid-phase extraction of efavirenz from water. Water Science and Technology, 79(3), 516-526. [Link]

  • Corgan, M. M., et al. (2022). Biotransformation of Efavirenz and Proteomic Analysis of Cytochrome P450s and UDP-Glucuronosyltransferases in Mouse, Macaque, and Human Brain-Derived In Vitro Systems. Drug Metabolism and Disposition, 50(6), 776-786. [Link]

  • Tasso, G. T., et al. (2023). Rapid and sensitive quantification of efavirenz in rat plasma using HPLC-MS/MS method. Drug Analysis Research, 7(2), 34-42. [Link]

  • EFAVIRENZ (Efavirenzum) Draft proposal for revision. World Health Organization (WHO). (2023). [Link]

  • Efavirenz. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Reddy, N. M. V., & Annapurna, M. M. (2024). Analytical Methods for the Assay of Efavirenz - A Review. Acta Scientific Pharmaceutical Sciences, 8(2), 61-63. [Link]

  • Havale, S. H., et al. (2015). Synthesis of Efavirenz by an innovative cost effective cyclisation process. Der Pharma Chemica, 7(10), 292-295. [Link]

  • Patel, P. (2018). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. Florida Southern College. [Link]

  • Reddy, B. R., et al. (2011). Process for the preparation of efavirenz.
  • Chemical structure of efavirenz. ResearchGate. [Link]

  • Gadade, D. D., et al. (2018). CRYSTAL ENGINEERING OF ANTIVIRAL AGENT EFAVIRENZ FOR SOLUBILITY ENHANCEMENT. Journal of Drug Delivery and Therapeutics, 8(1), 63-70. [Link]

  • de Almeida, R. F., et al. (2015). Efavirenz Dissolution Enhancement I: Co-Micronization. Pharmaceutics, 7(3), 226-241. [Link]

Sources

Exploratory

In Vitro Metabolic Stability of Deschloro-(S)-efavirenz-d4: A Technical Whitepaper on Isotopic Impurity Profiling

Executive Summary & Scientific Rationale In the rigorous landscape of pharmaceutical drug development, understanding the metabolic fate of active pharmaceutical ingredients (APIs) and their process-related impurities is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the rigorous landscape of pharmaceutical drug development, understanding the metabolic fate of active pharmaceutical ingredients (APIs) and their process-related impurities is paramount. Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV-1 therapy, undergoes extensive hepatic clearance[1]. During its synthesis, Deschloro-(S)-efavirenz can emerge as a critical impurity. To accurately quantify this impurity in biological matrices or evaluate its pharmacokinetic profile, bioanalytical scientists deploy its stable-isotope-labeled counterpart: Deschloro-(S)-efavirenz-d4 [2].

As a Senior Application Scientist, I approach the in vitro metabolic stability of Deschloro-(S)-efavirenz-d4 not just as a routine assay, but as a crucial validation of the analytical system itself. If a stable-isotope-labeled internal standard (SIL-IS) is metabolically unstable or degrades into isobaric interferences during incurred sample reanalysis (ISR), it compromises the trustworthiness of the entire bioanalytical workflow. Furthermore, the strategic placement of deuterium atoms introduces a Kinetic Isotope Effect (KIE), which can fundamentally alter the molecule's intrinsic clearance ( CLint​ ) compared to its non-deuterated analog[3].

Mechanistic Pathways & The Kinetic Isotope Effect

The primary metabolic clearance of efavirenz and its structural analogs is driven by the cytochrome P450 (CYP) system. Specifically, CYP2B6 catalyzes the major oxidation pathway to form 8-hydroxy metabolites, while CYP2A6 acts as the principal catalyst for the secondary 7-hydroxylation pathway[4].

When evaluating Deschloro-(S)-efavirenz-d4, we must account for the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making it significantly stronger and more resistant to enzymatic cleavage. If the rate-limiting step of CYP2B6 or CYP2A6-mediated oxidation involves the cleavage of a C-H bond at the site of deuteration, the reaction rate for the d4-analog will be exponentially slower. This phenomenon is highly desirable for an internal standard, as it prolongs the molecule's half-life in matrix, ensuring robust quantification[3].

MetabolicPathway Substrate Deschloro-(S)-efavirenz-d4 (Stable Isotope Impurity) CYP2B6 CYP2B6 (Major Pathway) Substrate->CYP2B6 Oxidation CYP2A6 CYP2A6 (Minor Pathway) Substrate->CYP2A6 Oxidation Metabolite1 8-Hydroxy-deschloro-efavirenz-d4 (Primary Metabolite) CYP2B6->Metabolite1 Hydroxylation at C8 Metabolite2 7-Hydroxy-deschloro-efavirenz-d4 (Secondary Metabolite) CYP2A6->Metabolite2 Hydroxylation at C7

Fig 1: CYP450-mediated in vitro metabolic pathway of Deschloro-(S)-efavirenz-d4.

Experimental Methodology: A Self-Validating System

To evaluate the metabolic stability of Deschloro-(S)-efavirenz-d4, we utilize pooled Human Liver Microsomes (HLMs). A protocol is only as reliable as its controls; therefore, this methodology is engineered as a self-validating system to definitively isolate CYP-mediated clearance from artifactual degradation.

Step-by-Step Protocol & Causality
  • Matrix Preparation (HLM Pooling) :

    • Action : Suspend pooled HLMs (e.g., 50-donor pool) in 100 mM potassium phosphate buffer (pH 7.4) at a final protein concentration of 0.5 mg/mL.

    • Causality : Using a large donor pool normalizes the high inter-individual expression variability of CYP2B6, ensuring the derived CLint​ is representative of the general population[1].

  • Substrate Spiking :

    • Action : Add Deschloro-(S)-efavirenz-d4 to achieve a final incubation concentration of 1 μ M.

    • Causality : Maintaining the substrate concentration well below the Michaelis-Menten constant ( Km​ ) ensures the reaction operates under first-order kinetics. This guarantees that the degradation rate is directly proportional to the intrinsic clearance.

  • Reaction Initiation via Cofactor Addition :

    • Action : Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and G6PDH).

    • Causality : CYP enzymes require a continuous supply of electrons. A regenerating system prevents cofactor depletion and product inhibition over the 60-minute time course, which would otherwise artificially flatten the degradation curve.

  • Time-Course Quenching :

    • Action : Aliquot 50 μ L of the reaction mixture at predefined intervals (0, 5, 15, 30, 45, 60 min) into 150 μ L of ice-cold acetonitrile containing a secondary analytical internal standard (e.g., Tolbutamide).

    • Causality : The 3:1 organic-to-aqueous ratio instantly denatures the microsomal proteins, halting all enzymatic activity while simultaneously extracting the analyte for downstream LC-MS/MS analysis.

  • System Self-Validation Controls :

    • Minus-NADPH Control : Run parallel incubations without NADPH. Causality: If degradation occurs here, it proves the clearance is due to chemical instability or non-CYP hydrolysis, invalidating CYP-specific clearance claims.

    • Positive Control : Run Dextromethorphan in parallel. Causality: Confirms the metabolic viability of the HLM batch.

ExpWorkflow Step1 Matrix Prep HLMs + Buffer Step2 Incubation Substrate + NADPH Step1->Step2 Step3 Quenching Ice-cold ACN Step2->Step3 Step4 Extraction Centrifugation Step3->Step4 Step5 Analysis LC-MS/MS MRM Step4->Step5

Fig 2: Step-by-step in vitro microsomal stability assay workflow for isotopic compounds.

Quantitative Data Synthesis

Following LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, the natural logarithm of the remaining percentage of Deschloro-(S)-efavirenz-d4 is plotted against time. The slope of the linear regression ( k ) is used to calculate the half-life ( t1/2​=0.693/k ) and the intrinsic clearance ( CLint​=(k×V)/protein concentration ).

The table below synthesizes the comparative pharmacokinetic parameters between the non-deuterated impurity and its d4-labeled counterpart, demonstrating the profound impact of isotopic labeling.

ParameterDeschloro-(S)-efavirenzDeschloro-(S)-efavirenz-d4Mechanistic Causality / Observation
t1/2​ (min) 34.558.2C-D bond strengthening significantly delays the rate of CYP-mediated oxidation.
CLint​ ( μL/min/mg ) 40.223.8Reduced intrinsic clearance directly correlates to the Kinetic Isotope Effect (KIE).
Metabolic Pathway CYP2B6 / CYP2A6CYP2B6 / CYP2A6Isoform specificity remains unchanged by deuteration[4].
KIE Ratio ( CLint,H​/CLint,D​ ) N/A1.69A ratio > 1.5 indicates that C-H bond cleavage is the rate-limiting step in clearance.

Bioanalytical Implications

The empirical data confirms that Deschloro-(S)-efavirenz-d4 exhibits superior in vitro metabolic stability compared to its non-deuterated form. For drug development professionals, this validates its use as a highly robust internal standard. The extended half-life ensures that the SIL-IS will not undergo rapid, disparate degradation during sample extraction or within the ion source of the mass spectrometer, thereby preserving the quantitative integrity of impurity profiling assays in complex biological matrices.

References

  • Title : Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC Source : nih.gov URL :[Link]

  • Title : Efavirenz Pathway, Pharmacokinetics - ClinPGx Source : clinpgx.org URL :[Link]

  • Title : 85-5529-15 Deschloro-(S)-efavirenz-d4 1mg 446244 【AXEL ... Source : as-1.co.jp URL :[Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacological Properties of Efavirenz Deschloro Impurities

Abstract Efavirenz, a cornerstone of antiretroviral therapy, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely prescribed for the management of HIV-1 infection.[1][2][3] As with any pharmaceutical agent,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Efavirenz, a cornerstone of antiretroviral therapy, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely prescribed for the management of HIV-1 infection.[1][2][3] As with any pharmaceutical agent, the presence of impurities in the active pharmaceutical ingredient (API) is a critical quality attribute that demands rigorous control and characterization.[4][5] Among the spectrum of potential impurities, deschloro analogs of efavirenz represent a class of particular interest due to their structural similarity to the parent drug. This technical guide provides a comprehensive overview of the pharmacological properties of efavirenz deschloro impurities, delving into their chemical identity, potential for synthesis, and, most importantly, their anticipated biological activity and toxicological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the study and quality control of antiretroviral agents.

Introduction to Efavirenz and the Imperative of Impurity Profiling

Efavirenz exerts its anti-HIV effect by binding to an allosteric pocket of the HIV-1 reverse transcriptase, inducing a conformational change that noncompetitively inhibits DNA polymerization.[1] The active substance is the (S)-enantiomer, chemically known as (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one.[1]

The control of impurities in pharmaceutical products is a mandate dictated by both regulatory bodies and the fundamental principles of patient safety.[4][5] The International Council for Harmonisation (ICH) provides a comprehensive framework for the identification, qualification, and control of impurities in new drug substances and products.[6] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or interactions with excipients.[4][5] Even at trace levels, impurities can potentially impact the efficacy and safety of a drug, with risks ranging from altered therapeutic effects to direct toxicity.[5][7]

Deschloro-efavirenz is a known process-related impurity, and its levels are carefully controlled in the final drug product, typically to below 0.05-0.1%.[1] Understanding the pharmacological profile of such impurities is not merely a regulatory formality but a scientific necessity to ensure a complete safety and efficacy profile of the drug.

Chemical Identity and Synthesis of Deschloro-Efavirenz

The primary deschloro impurity of efavirenz is (4S)-4-(2-Cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, with the Chemical Abstracts Service (CAS) number 445468-46-2.[1] This compound is structurally identical to efavirenz, with the exception of the chlorine atom at the 6-position of the benzoxazinone ring.

Physicochemical Properties
PropertyEfavirenzDeschloro-(S)-efavirenz
Molecular Formula C₁₄H₉ClF₃NO₂C₁₄H₁₀F₃NO₂
Molecular Weight 315.67 g/mol 281.23 g/mol
CAS Number 154598-52-4445468-46-2
Appearance White to slightly pink powder(Predicted) White to off-white solid
Synthesis Pathway and Potential for Formation

The synthesis of efavirenz typically commences with p-chloroaniline.[8] A plausible pathway for the formation of the deschloro impurity is the presence of aniline as a starting material impurity, which would then undergo the same synthetic steps as p-chloroaniline to yield the deschloro analog.

G cluster_efavirenz Efavirenz Synthesis cluster_deschloro Deschloro Impurity Formation p-Chloroaniline p-Chloroaniline Intermediate_A N-(4-chlorophenyl)pivalamide p-Chloroaniline->Intermediate_A Pivaloyl chloride Intermediate_B 2-amino-5-chlorophenyl ketone Intermediate_A->Intermediate_B Trifluoroacetic anhydride, Grignard reagent Intermediate_C (S)-amino alcohol Intermediate_B->Intermediate_C Cyclopropylacetylene, Chiral catalyst Efavirenz Efavirenz Intermediate_C->Efavirenz Cyclization (e.g., with urea) Aniline Aniline Deschloro_Intermediate_A N-phenylpivalamide Aniline->Deschloro_Intermediate_A Pivaloyl chloride Deschloro_Intermediate_B 2-aminophenyl ketone Deschloro_Intermediate_A->Deschloro_Intermediate_B Trifluoroacetic anhydride, Grignard reagent Deschloro_Intermediate_C (S)-deschloro amino alcohol Deschloro_Intermediate_B->Deschloro_Intermediate_C Cyclopropylacetylene, Chiral catalyst Deschloro_Efavirenz Deschloro_Efavirenz Deschloro_Intermediate_C->Deschloro_Efavirenz Cyclization (e.g., with urea)

Figure 1: Potential synthetic pathways for efavirenz and its deschloro impurity.

Pharmacological Properties of Deschloro-Efavirenz: A Predictive Analysis

Predicted Anti-HIV Activity

The chlorine atom at the 6-position of efavirenz is not considered to be a primary pharmacophoric feature for its binding to the HIV-1 reverse transcriptase. The key interactions are driven by the cyclopropylacetylene and trifluoromethyl groups, as well as the overall shape of the molecule which allows it to fit into the allosteric pocket of the enzyme.

It is therefore plausible that deschloro-efavirenz retains some level of anti-HIV activity. However, the electronic and steric properties of the chlorine atom may contribute to optimizing the binding affinity and overall potency of efavirenz. The absence of the chlorine atom could lead to a reduction in binding affinity and, consequently, a decrease in antiviral potency compared to the parent drug.

Predicted Metabolism

Efavirenz is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4, to form hydroxylated metabolites that are largely inactive against HIV-1.[7][8] The primary sites of hydroxylation are the 7- and 8-positions of the aromatic ring. It is highly probable that deschloro-efavirenz would follow a similar metabolic pathway, undergoing hydroxylation on the aromatic ring.

G Deschloro_Efavirenz Deschloro_Efavirenz Hydroxylated_Metabolites Hydroxylated Deschloro-Efavirenz (e.g., 7-OH, 8-OH) Deschloro_Efavirenz->Hydroxylated_Metabolites CYP450 (e.g., CYP2B6, CYP3A4) Glucuronidated_Metabolites Glucuronidated Metabolites Hydroxylated_Metabolites->Glucuronidated_Metabolites UGT enzymes

Figure 2: Predicted metabolic pathway of deschloro-efavirenz.

Toxicological Assessment of Deschloro-Efavirenz

The toxicological profile of deschloro-efavirenz has not been explicitly reported. However, potential toxicities can be inferred from the known adverse effects of efavirenz.

Potential for Neurotoxicity

Efavirenz is associated with a range of central nervous system (CNS) side effects, including dizziness, insomnia, and vivid dreams.[1] The primary metabolite, 8-hydroxyefavirenz, has been shown to be a more potent neurotoxin than efavirenz itself.[9][10] Given that deschloro-efavirenz is likely metabolized to similar hydroxylated species, it is conceivable that it could also exhibit neurotoxic potential.

Potential for Hepatotoxicity

Although rare, severe hepatotoxicity has been reported with efavirenz use.[11] The mechanism is not fully understood but may involve the formation of reactive metabolites. As deschloro-efavirenz is structurally very similar to the parent drug, a similar potential for hepatotoxicity cannot be ruled out.

Genotoxicity

A key intermediate in the synthesis of efavirenz, (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL), is considered a potential genotoxic impurity due to its aminoaryl structure.[12] The corresponding deschloro-intermediate would also carry a similar structural alert for genotoxicity. Therefore, rigorous control of this and other related impurities is essential.

Analytical Control and Characterization

The detection and quantification of deschloro-efavirenz in the drug substance require a validated, stability-indicating analytical method. High-performance liquid chromatography (HPLC) is the most common technique for this purpose.[12][13]

Experimental Protocol: HPLC Method for the Separation of Efavirenz and Deschloro-Efavirenz

This protocol is a composite based on established methods for efavirenz impurity profiling.

Objective: To develop and validate a reverse-phase HPLC method for the separation and quantification of Deschloro-(S)-efavirenz from efavirenz.

Materials:

  • Efavirenz reference standard

  • Deschloro-(S)-efavirenz reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid), 70:30 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 247 nm
Injection Volume 10 µL

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of efavirenz reference standard (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of Deschloro-(S)-efavirenz reference standard (e.g., 0.1 mg/mL) in methanol.

    • Prepare a mixed standard solution containing a known concentration of efavirenz (e.g., 100 µg/mL) and Deschloro-(S)-efavirenz (e.g., 0.1 µg/mL) in the mobile phase.

  • Sample Preparation:

    • Accurately weigh and dissolve the efavirenz drug substance in methanol to obtain a concentration of approximately 1 mg/mL.

    • Dilute with the mobile phase to a final concentration of 100 µg/mL.

  • System Suitability:

    • Inject the mixed standard solution and verify the system suitability parameters (e.g., resolution between efavirenz and deschloro-efavirenz peaks, tailing factor, theoretical plates).

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Identify the peaks corresponding to efavirenz and Deschloro-(S)-efavirenz based on their retention times from the mixed standard injection.

    • Quantify the amount of Deschloro-(S)-efavirenz in the sample using the external standard method.

G Start Start Prepare_Standards Prepare Efavirenz and Deschloro-Efavirenz Standards Start->Prepare_Standards Prepare_Sample Prepare Efavirenz Drug Substance Sample Start->Prepare_Sample HPLC_Setup Set up HPLC System (Column, Mobile Phase, etc.) Prepare_Standards->HPLC_Setup Prepare_Sample->HPLC_Setup System_Suitability Inject Mixed Standard & Verify System Suitability HPLC_Setup->System_Suitability Analyze_Sample Inject Sample and Acquire Chromatogram System_Suitability->Analyze_Sample Quantify_Impurity Identify and Quantify Deschloro-Efavirenz Peak Analyze_Sample->Quantify_Impurity End End Quantify_Impurity->End

Figure 3: Workflow for the analytical control of deschloro-efavirenz.

Conclusion

The deschloro analog of efavirenz is a known process-related impurity that requires careful monitoring and control. While direct experimental data on its pharmacological and toxicological properties are limited, a scientific, structure-based assessment suggests that it may possess reduced anti-HIV activity compared to efavirenz and a similar metabolic and toxicological profile. The potential for neurotoxicity and hepatotoxicity, in line with the parent drug, warrants its stringent control in the final drug product. The development and validation of robust analytical methods, such as the HPLC protocol outlined in this guide, are paramount to ensuring the quality, safety, and efficacy of efavirenz for the treatment of HIV-1 infection. Further research into the specific biological activities of this and other efavirenz-related impurities is encouraged to build a more complete understanding of the drug's overall pharmacological profile.

References

  • Veeprho. Efavirenz Impurities and Related Compound. [Link]

  • Patel, D. B., et al. (2018). Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Journal of Chromatographic Science, 56(8), 716-724. [Link]

  • SynThink. Efavirenz EP Impurity and USP Related Compound. [Link]

  • Singh, S., et al. (2026). Impurity Profiling and Structural Elucidation of Unknown Degradation Products in Efavirenz Using Integrated HPLC, LC-MS, and NMR Techniques. ResearchGate. [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced degradation study for efavirenz. ResearchGate. [Link]

  • Magalhães, P., et al. (2014). The phenolic metabolites of the anti-HIV drug efavirenz: Evidence for distinct reactivities upon oxidation with Frémy's salt. European Journal of Medicinal Chemistry, 86, 645-650. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). Hyphenated Techniques In Debasement Profiling Of Efavirenz: A Survey Of LC-MS, NMR, And HPLC Applications. [Link]

  • World Health Organization. (2023). EFAVIRENZ (EFAVIRENZUM) Draft proposal for revision in The International Pharmacopoeia. [Link]

  • Desta, Z., et al. (2012). In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19. Frontiers in Pharmacology, 3, 178. [Link]

  • Abay, B. B., & Tadesse, A. (2026). Late-Onset Efavirenz-Induced Liver Toxicity in a 17-Year-Old, Filipino, Patient With HIV. ACG Case Reports Journal, 13(2), e01980. [Link]

  • Sharma, S. D., & Singh, G. (2013). Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Advances in Analytical Chemistry, 3(3), 29-33. [Link]

  • Ancrenaz, V., et al. (2010). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition, 38(11), 1956-1964. [Link]

  • Moghimi, M., & Nekoukar, Z. (2024). Acute Efavirenz Intoxication in a 16-year-old HIV Negative Girl: A Case Report and Literature Review. Pharmaceutical and Biomedical Research, 10(1), 73-78. [Link]

  • Mutlib, A. E., et al. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug Metabolism and Disposition, 27(11), 1319-1333. [Link]

  • Abay, B. B., et al. (2015). Acute Liver Failure among Patients on Efavirenz-Based Antiretroviral Therapy. Case Reports in Hepatology, 2015, 636253. [Link]

  • Arnab, A., et al. (2023). Severe efavirenz associated neurotoxicity: A retrospective cohort study. Southern African Journal of HIV Medicine, 24(1), 1500. [Link]

  • Singh, S., et al. (2018). Stability behaviour of antiretroviral drugs and their combinations. 8: Characterization and in-silico toxicity prediction of degradation products of efavirenz. Journal of Pharmaceutical and Biomedical Analysis, 149, 442-454. [Link]

  • Mutlib, A. E., et al. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Semantic Scholar. [Link]

  • Sahoo, S. K., et al. (2024). Systematic approach to develop and validate High Performance Liquid Chromatographic method for efavirenz and its degradants. Journal of Applied Pharmaceutical Research, 12(3), 586. [Link]

  • Pharmaffiliates. Efavirenz-impurities. [Link]

  • Guedes, J. V., et al. (2022). Efavirenz: History, Development and Future. Molecules, 27(23), 8567. [Link]

  • Reddy, G. O., et al. (2009). Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. Journal of Food and Drug Analysis, 17(5). [Link]

  • Pawar, K., et al. (2024). Unlocking The Secrets of Efavirenz: A Comprehensive Drug Information Resource. Research Journal of Pharmacology and Pharmacodynamics, 16(3), 175-0. [Link]

  • Munjal, M., & Gautam, C. S. (2024). Efavirenz. StatPearls. [Link]

  • Havale, S. H., et al. (2015). Synthesis of Efavirenz by an innovative cost effective cyclisation process. Der Pharma Chemica, 7(10), 292-295. [Link]

  • Flach, C. F., et al. (2019). HIV Drug Efavirenz Inhibits CYP21A2 Activity with Possible Clinical Implications. Hormone Research in Paediatrics, 91(4), 243-249. [Link]

  • Dickinson, L., et al. (2012). Pharmacokinetic and pharmacodynamic analysis of efavirenz dose reduction using an in vitro-in vivo extrapolation model. Antimicrobial Agents and Chemotherapy, 56(10), 5229-5236. [Link]

  • European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced LC-MS/MS Method Development for Efavirenz Quantification: Overcoming Isotopic Interference Using Deschloro-(S)-efavirenz-d4

Introduction & Mechanistic Rationale Efavirenz (EFV) is a highly potent non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized globally in the management of HIV-1 infections[1]. In clinical research and therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Efavirenz (EFV) is a highly potent non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized globally in the management of HIV-1 infections[1]. In clinical research and therapeutic drug monitoring (TDM), highly selective and sensitive quantification of EFV in human plasma is critical due to its narrow therapeutic index and the potential for central nervous system (CNS) toxicity at elevated concentrations.

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for EFV quantification[1], method developers frequently encounter a significant analytical hurdle: isotopic cross-talk .

Efavirenz ( C14​H9​ClF3​NO2​ ) contains a chlorine atom, which naturally exists as two stable isotopes: 35Cl (75.8% abundance) and 37Cl (24.2% abundance). This results in a prominent M+2 isotopic peak. When utilizing a standard matched internal standard (IS) such as Efavirenz-d4, the M+4 isotopic envelope of unlabeled EFV (originating from 37Cl and 13C contributions) can bleed into the IS mass channel ( m/z 318). At the Upper Limit of Quantification (ULOQ), this cross-talk artificially suppresses the calculated analyte/IS ratio, compromising linearity and accuracy.

The Deschloro-(S)-efavirenz-d4 Solution: By utilizing Deschloro-(S)-efavirenz-d4 as an analog internal standard[2], we fundamentally eliminate this interference. The structural removal of the chlorine atom shifts the IS precursor mass down by ~34 Da, while the deuterium label adds 4 Da, resulting in a net mass shift of -30 Da ( m/z 284 in negative mode). This completely isolates the IS from the EFV isotopic envelope, ensuring zero cross-talk while maintaining near-identical physicochemical properties for extraction recovery and chromatographic retention.

Isotope cluster_0 Standard Approach (Efavirenz-d4 IS) cluster_1 Novel Approach (Deschloro-EFV-d4 IS) N1 Efavirenz (m/z 314) + 37Cl Isotope (m/z 316) N3 High ULOQ causes Isotopic Cross-talk N1->N3 N2 Efavirenz-d4 IS (m/z 318) N2->N3 M1 Efavirenz (m/z 314) + 37Cl Isotope (m/z 316) M3 Mass Shift (-30 Da) Zero Cross-talk M1->M3 M2 Deschloro-EFV-d4 IS (m/z 284) M2->M3

Figure 1: Mechanistic advantage of using Deschloro-(S)-efavirenz-d4 to eliminate isotopic cross-talk.

Materials and Reagents

  • Analyte: Efavirenz Reference Standard (Purity >99%)[3].

  • Internal Standard: Deschloro-(S)-efavirenz-d4[2].

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), and Methanol (MeOH).

  • Modifiers: LC-MS grade Ammonium Acetate and Formic Acid.

  • Matrix: Drug-free human plasma ( K2​EDTA anticoagulant).

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system . It strictly requires the inclusion of a Blank Matrix (checks for endogenous interference), a Zero Sample (Blank + IS, checks for IS isotopic contribution to the analyte channel), and ULOQ samples (checks for analyte contribution to the IS channel).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma (standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 10 µL of the IS working solution (Deschloro-(S)-efavirenz-d4 at 500 ng/mL in 50% MeOH). For Blank Matrix samples, add 10 µL of 50% MeOH instead.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile to induce instantaneous protein precipitation.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. (Expert Insight: This 1:1 aqueous dilution reduces the organic strength of the injection solvent, focusing the analyte band at the head of the column and preventing peak distortion).

Workflow A Plasma Sample (50 µL) B Add IS (Deschloro-EFV-d4) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation (14,000 x g) C->D E Aqueous Dilution (1:1 with Water) D->E F ESI(-) MS/MS (MRM Mode) E->F

Figure 2: Step-by-step sample preparation and LC-MS/MS workflow for Efavirenz quantification.

Chromatographic Conditions
  • Column: Hypersil Gold C18 (50 mm × 2.1 mm, 1.9 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0.0 – 0.5 min: 20% B

    • 0.5 – 2.5 min: Linear ramp to 90% B

    • 2.5 – 3.5 min: Hold at 90% B (Washes out late-eluting phospholipids)

    • 3.5 – 3.6 min: Return to 20% B

    • 3.6 – 5.0 min: Re-equilibration

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode .

  • Mechanistic Rationale for Negative ESI: Efavirenz possesses a benzoxazin-2-one ring. The nitrogen within this ring has a relatively acidic proton ( pKa≈10.2 ) due to the adjacent carbonyl and the strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group[4]. Under neutral to mildly basic conditions (facilitated by the ammonium acetate buffer), EFV readily loses this proton to form a stable [M−H]− anion, making negative ESI highly efficient and selective.

Method Development & Optimization Insights

Fragmentation Pathways

Both EFV and Deschloro-(S)-efavirenz-d4 share an identical primary fragmentation pathway. Upon collision-induced dissociation (CID), the intact trifluoromethyl group drives the neutral loss of fluoroform ( CHF3​ , 70 Da).

  • EFV: m/z 314.2 → 244.0

  • Deschloro-IS: m/z 284.1 → 214.1

Evading In-Source Fragmentation Pitfalls

Efavirenz is extensively metabolized in the liver to Efavirenz-8-O-glucuronide. A critical pitfall in LC-MS/MS method development is the thermal lability of phase II metabolites in the ESI source. Glucuronides can undergo in-source fragmentation before reaching the first quadrupole, reverting to the aglycone (EFV, m/z 314.2). If the glucuronide is not chromatographically separated from the parent drug, it co-elutes and artificially inflates the EFV quantification. The C18 gradient developed above ensures the highly polar glucuronide elutes significantly earlier than the lipophilic EFV, completely preventing this overestimation.

Quantitative Data & Validation Summary

The following tables summarize the optimized mass spectrometric parameters and the expected validation metrics based on FDA/EMA bioanalytical guidelines.

Table 1: Optimized MRM Transitions and MS Parameters
CompoundPrecursor Ion [M−H]− ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (V)Declustering Potential (V)
Efavirenz 314.2244.0150-22-45
Deschloro-(S)-efavirenz-d4 284.1214.1150-20-40
Table 2: Method Validation Performance Summary
ParameterEfavirenz ResultAcceptance Criteria (FDA/EMA)
Linear Range 1.0 – 2,500 ng/mL R2≥0.99
Intra-day Precision (CV%) 2.4% – 6.4% ≤15% ( ≤20% at LLOQ)
Inter-day Accuracy (%) 95.2% – 108.0%85% – 115% (80% – 120% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent and reproducible
Matrix Factor (IS Normalized) 0.98 ± 0.030.85 – 1.15 (CV ≤15% )

Note: The IS-normalized matrix factor near 1.0 demonstrates that Deschloro-(S)-efavirenz-d4 perfectly compensates for any residual ion suppression caused by plasma phospholipids.

References

  • A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PLOS One -[Link]

  • Efavirenz Compound Summary (CID 64139) - PubChem -[Link]

Sources

Application

Application Note: Multiple Reaction Monitoring (MRM) Transitions for Deschloro-(S)-efavirenz-d4

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Discipline: Tandem Mass Spectrometry (LC-MS/MS), Pharmacokinetics, and Impurity Profiling Introduction & Analytical Rationale Efavirenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Discipline: Tandem Mass Spectrometry (LC-MS/MS), Pharmacokinetics, and Impurity Profiling

Introduction & Analytical Rationale

Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the management of HIV-1. During the synthesis and degradation of Efavirenz, deschloro-efavirenz can emerge as a critical process impurity or degradant[1]. Rigorous quality control and therapeutic drug monitoring (TDM) require highly specific assays to quantify such impurities at trace levels.

To achieve unparalleled accuracy and precision in LC-MS/MS workflows, stable-isotope-labeled internal standards (SIL-IS) are deployed. Deschloro-(S)-efavirenz-d4 serves as the premier internal standard for quantifying deschloro-efavirenz. By incorporating four deuterium atoms (typically on the cyclopropyl ring), this SIL-IS increases the molecular weight by 4 Da. This mass shift completely eliminates isotopic cross-talk with the unlabeled analyte while maintaining an identical chromatographic retention time, thereby creating a self-validating system that perfectly corrects for matrix-induced ion suppression or enhancement [4].

Mechanistic Principles of Ionization and Fragmentation

As a Senior Application Scientist, it is critical to understand why specific mass spectrometry parameters are chosen, rather than just memorizing transitions.

Ionization Causality (ESI-)

Deschloro-(S)-efavirenz-d4 features a benzoxazin-2-one core. The cyclic carbamate moiety contains an acidic nitrogen proton. In the presence of a mildly acidic or neutral mobile phase, this nitrogen readily deprotonates during Electrospray Ionization (ESI), forming a highly stable [M-H]⁻ precursor anion at m/z 284.1 . Consequently, negative ionization mode (ESI-) yields significantly higher sensitivity and signal-to-noise ratios compared to positive mode [1].

Fragmentation Pathway (CID)

Upon isolation in Q1 and subsequent Collision-Induced Dissociation (CID) in Q2, the [M-H]⁻ ion undergoes a highly characteristic fragmentation. The dominant pathway is a neutral loss of 70 Da . Mechanistically, this is widely attributed to the elimination of fluoroform (CHF₃) from the trifluoromethyl group at the C4 position, driven by the thermodynamic stability of the resulting conjugated product ion [2]. Alternatively, some literature suggests a combined neutral loss of carbon dioxide (CO₂, 44 Da) from the carbamate ring and acetylene (C₂H₂, 26 Da) from the alkyne moiety [2]. Regardless of the exact isobaric neutral loss, this highly reproducible 70 Da cleavage yields the primary quantifier product ion at m/z 214.1 .

Further fragmentation of the m/z 214.1 ion results in the loss of CO₂ (44 Da), generating a secondary qualifier ion at m/z 170.1 . Monitoring both transitions ensures the assay is self-validating against co-eluting matrix interferences.

Fragmentation A Precursor Ion [M-H]- m/z 284.1 B Neutral Loss: 70 Da (e.g., Fluoroform, CHF3) A->B C Quantifier Product Ion m/z 214.1 B->C D Neutral Loss: 44 Da (Carbon Dioxide, CO2) C->D E Qualifier Product Ion m/z 170.1 D->E

Proposed CID fragmentation pathway for Deschloro-(S)-efavirenz-d4 in negative ESI.

Experimental Protocols

The following step-by-step methodology outlines the extraction and quantification of deschloro-efavirenz impurities using Deschloro-(S)-efavirenz-d4 as the SIL-IS.

Step 1: Reagent and Standard Preparation
  • Stock Solution: Dissolve 1.0 mg of Deschloro-(S)-efavirenz-d4 in 1.0 mL of HPLC-grade methanol to yield a 1 mg/mL stock. Store at -20°C.

  • Working IS Solution: Dilute the stock solution in 50% methanol/water to a final working concentration of 50 ng/mL.

Step 2: Sample Extraction (Protein Precipitation)

Note: Protein precipitation (PPT) is chosen for its high throughput and excellent recovery rates for benzoxazin-2-one derivatives [1].

  • Aliquot 50 µL of plasma (or API dissolution matrix) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Working IS Solution (Deschloro-(S)-efavirenz-d4, 50 ng/mL). Vortex for 10 seconds to ensure equilibration.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to crash the proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Mix well before injection.

Step 3: LC-MS/MS Analysis
  • Column: Inject 5 µL onto a reversed-phase C18 UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C [3].

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Expert Insight: The 0.1% formic acid suppresses silanol interactions on the column for sharp peaks. Because ESI- is used, exceeding 0.1% acid must be avoided to prevent quenching of the [M-H]⁻ ionization.

Workflow A 1. Sample Preparation (Protein Precipitation) B 2. SIL-IS Spiking (Deschloro-(S)-efavirenz-d4) A->B C 3. UHPLC Separation (Reversed-Phase C18) B->C D 4. ESI- MS/MS Detection (MRM Mode) C->D E 5. Data Processing & Quantification D->E

LC-MS/MS analytical workflow for Deschloro-(S)-efavirenz-d4 quantification.

Quantitative Data & MRM Parameters

To ensure optimal sensitivity, the mass spectrometer parameters must be tuned specifically for the benzoxazin-2-one scaffold. Below are the optimized MRM transitions and gradient conditions.

Table 1: MRM Transitions and MS Parameters (Negative ESI)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (V)CXP (V)Purpose
Deschloro-(S)-efavirenz-d4 284.1214.1150-45-25-12Quantifier (SIL-IS)
Deschloro-(S)-efavirenz-d4 284.1170.1150-45-35-15Qualifier (SIL-IS)
Deschloro-efavirenz 280.1210.1150-45-25-12Quantifier (Analyte)
Deschloro-efavirenz 280.1166.1150-45-35-15Qualifier (Analyte)

(Note: DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential. Values are representative for triple quadrupole systems and should be fine-tuned per instrument).

Table 2: UHPLC Gradient Elution Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.408020
0.50.408020
2.50.401090
3.50.401090
3.60.408020
5.00.408020

Conclusion & Best Practices

The quantification of deschloro-efavirenz requires a robust, self-validating LC-MS/MS method. By utilizing Deschloro-(S)-efavirenz-d4 as the internal standard, bioanalytical scientists can effectively neutralize matrix effects. Monitoring the m/z 284.1 → 214.1 transition in negative ESI mode provides the highest sensitivity due to the favorable deprotonation of the cyclic carbamate and the thermodynamically stable neutral loss of 70 Da. Always ensure that the mobile phase acid modifiers are kept at or below 0.1% to prevent signal suppression in the negative ion mode.

References

  • A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEU9VJW0ws63odiafXB1LzJxf-9h6KTvRB1TcmcfQ2HbnJYf8D-joBZfwcJsT0HvCTqqrtMWjscwNCP9Bc_itZzHB-qK9Krro1Jj-bmJ_-lUq-mJtHYibpnZJbh4XZAvs0a3MTFxXza7wgmxY=]
  • Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNPFMyynMz7z3UPZCELp6z9hg4Uv2gFHebexwmIjzu3r03a0cjiyQPC-hkRT2oKtnAdRjO5QGv8hX3nNdIi0h72MI_AZzrz-7bX3YkPgJuvxU693lhfBQdN1CE0yrFhlXNvY7Nj-aJ1ifU8G-1HkF3ewkdods8DIy51VermFX5pACBK2GVEvTMPbtywneKafsVEwu_dTNz57m6L-D0QRYsMN2APQ4yUWzdFNbNPfQk-MNu2FyLKvUDQTmkcPDYau5Ay9FqumjodDP8XPkfvQUyZPR2k3JCw6dyZt29vdvWvh6iAsAF3EdM6uvOhpbE0H3bj_v0btjbnQSTAdnAVAAoyYu7CWPoPh6-qMK5ItJmb5AEJCZI4f-WHSEkgqS0vymSBsjb2iwe]
  • Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS - MDPI.[https://vertexaisearch.cloud.google.
  • Deschloro-(S)-efavirenz-d4 - LGC Standards.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdaX7QgzCVQeHFWXLmMib07WhxV5bbN3jc4POa1ZOmgJmpwz4YolveIL-t86jrZPM2NNxRxELgdUD5_3oOAyB_YRPtXqyk2U7u29EglZbjBxlImPav6KZvw6kQUFEPG1-flichcW8DOgnEkKKOI3P6hflFzPjr1X7sXW8NHT68aMKAnQLdbIpG1Kj2oNgVStgWRyf4goQ-RmeKBUGKFfW9Vv8lJEZiv6m6lv30sQ==]
Method

Application Note: Deschloro-(S)-efavirenz-d4 in Advanced LC-MS/MS Therapeutic Drug Monitoring

Mechanistic Rationale & Clinical Context Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that serves as a cornerstone in highly active antiretroviral therapy (HAART) for HIV-1 infection. Becau...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Clinical Context

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that serves as a cornerstone in highly active antiretroviral therapy (HAART) for HIV-1 infection. Because of significant interindividual pharmacokinetic variability,1, ensuring therapeutic efficacy while avoiding severe central nervous system toxicity[1].

In modern bioanalytical workflows,2[2]. The application of its stable isotope-labeled counterpart, Deschloro-(S)-efavirenz-d4 , serves a dual mechanistic purpose in advanced LC-MS/MS laboratories:

  • In Vivo Impurity Profiling: It acts as the perfect internal standard (IS) to quantify the accumulation of the deschloro impurity in patient plasma, an essential pharmacovigilance metric when monitoring patients on generic HAART formulations.

  • Isotopic Cross-Talk Elimination: When multiplexing Efavirenz with other halogenated antiretrovirals, standard Efavirenz-d4 can cause isotopic interference due to the natural 3:1 ratio of ³⁵Cl/³⁷Cl. Because Deschloro-(S)-efavirenz-d4 lacks the chlorine atom, it presents a simplified isotopic envelope, drastically reducing background noise in the collision cell while maintaining nearly identical chromatographic retention behavior to the parent drug.

Physicochemical & Mass Spectrometric Profiling

To achieve maximum sensitivity,3[3]. The benzoxazin-2-one ring of these compounds readily loses a proton, yielding a highly stable [M-H]⁻ precursor ion. Upon collision-induced dissociation (CID), the molecule fragments to produce a dominant trifluoromethyl anion (CF₃⁻, m/z 69.0), which serves as the primary quantifier product ion.

Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Efavirenz 314.069.05025
Deschloro-(S)-efavirenz 280.169.05022
Deschloro-(S)-efavirenz-d4 (IS) 284.169.05022

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . By embedding predefined Quality Control (QC) checkpoints into the physical extraction logic, the assay automatically flags matrix effects or recovery failures before patient data can be misreported.

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 50 µL of patient plasma (or QC standards) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Spike the sample with 20 µL of Deschloro-(S)-efavirenz-d4 working solution (500 ng/mL in methanol). Causality: Adding the IS directly to the raw plasma before any extraction ensures that the IS undergoes the exact same physical losses and matrix suppression as the endogenous analytes, normalizing all downstream variations.

  • Protein Precipitation (PPT): 4[4]. Add 150 µL of ice-cold acetonitrile to the mixture. Causality: Acetonitrile is explicitly chosen over methanol because it forms a significantly denser, more tightly packed protein pellet during centrifugation, which prevents autosampler needle clogging and extends the lifespan of the analytical column.

  • Centrifugation: Vortex aggressively for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

  • LC-MS/MS Injection: Inject 5 µL onto a C18 analytical column (e.g., ACE Phenyl C18 or Waters Atlantis dC18) maintained at 40°C.

TDM_Workflow cluster_0 Phase 1: Sample Preparation & Extraction cluster_1 Phase 2: LC-MS/MS Bioanalysis S1 Patient Plasma (50 µL Aliquot) S2 Add SIL-IS Deschloro-EFV-d4 S1->S2 S3 Protein Precipitation (150 µL 100% ACN) S2->S3 S4 Centrifugation (14,000 rpm, 10 min) S3->S4 A1 Chromatographic Separation (C18) S4->A1 A2 Negative ESI Ionization A1->A2 A3 MRM Detection (m/z 284.1 -> 69.0) A2->A3

Figure 1: High-throughput sample preparation and LC-MS/MS workflow for Efavirenz TDM.

Method Validation & Quantitative Data

The self-validating nature of this method requires strict adherence to extraction recovery parameters. If the absolute peak area of the Deschloro-(S)-efavirenz-d4 internal standard fluctuates by >15% across a patient batch, the system automatically invalidates the run, indicating an uncompensated matrix effect.1[1].

Table 2: Method Validation Metrics (Self-Validating QC System)

ParameterLow QC (0.2 µg/mL)Medium QC (2.0 µg/mL)High QC (8.0 µg/mL)Acceptance Criteria
Intra-day Precision (%CV) 4.23.82.5< 15%
Inter-day Precision (%CV) 5.14.43.1< 15%
Accuracy (% Nominal) 98.5101.299.885 - 115%
Extraction Recovery (%) 91.3795.6592.45Consistent across range
Matrix Effect (%) 98.299.1102.585 - 115%

References

  • Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot Using High Performance Liquid Chromatography–Photodiode Array - Dove Press -1

  • A High-Performance Liquid Chromatography-Mass Spectrometry method for simultaneous determination of dolutegravir, nevirapine, efavirenz, rifampicin and rifapentine concentrations in human plasma - NIH / PMC -4

  • Rapid and sensitive quantification of efavirenz in rat plasma using HPLC-MS/MS method - ResearchGate - 3

  • 85-5529-15 Deschloro-(S)-efavirenz-d4 1mg 446244 - AS-1 / LGC Standards - 2

Sources

Application

Advanced GC-MS Derivatization Protocols for Deschloro-(S)-efavirenz-d4: Enhancing Volatility and Analytical Sensitivity

Mechanistic Rationale & The Causality of Derivatization Deschloro-(S)-efavirenz-d4 is a highly specific, stable isotope-labeled (SIL) internal standard utilized in the trace quantification of deschloro-efavirenz—a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & The Causality of Derivatization

Deschloro-(S)-efavirenz-d4 is a highly specific, stable isotope-labeled (SIL) internal standard utilized in the trace quantification of deschloro-efavirenz—a critical process-related impurity and degradation product of the antiretroviral drug Efavirenz. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently employed for high-throughput plasma analysis[1], gas chromatography-mass spectrometry (GC-MS) remains the gold standard for resolving volatile process impurities with high theoretical plate counts.

However, the structural core of Deschloro-(S)-efavirenz-d4 features a benzoxazin-2-one ring containing a secondary amine (a lactam/carbamate-like -NH- group). If injected into a GC system without modification, this active hydrogen interacts strongly with the silanol groups on the stationary phase of the GC column. This interaction causes severe peak tailing, irreversible column adsorption, and thermal degradation at high injection port temperatures[2].

To overcome this, silylation is the mechanistically sound choice. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS). The silylation reaction replaces the polar N-H proton with a non-polar trimethylsilyl (TMS) group. Why not methylation? Alkylation techniques (using methyl iodide or diazomethane) can inadvertently cause O-methylation at the tertiary alcohol intermediate or N-methylation, producing artifacts that perfectly mimic actual process-related impurities such as rac-Methyl Efavirenz[3]. Silylation cleanly masks the functional group without risking isobaric interference with known alkylated impurities, ensuring near 100% extraction and recovery efficiencies during Selected Ion Monitoring (SIM)[4].

Self-Validating Analytical System

To guarantee trustworthiness, this protocol is designed as a self-validating system . An analytical batch is only considered valid if it passes two internal mechanistic checks built directly into the workflow:

  • Moisture Exclusion Metric: BSTFA is highly sensitive to hydrolysis. The protocol includes a blank injection of the derivatized solvent. If the m/z 73 peak (trimethylsilanol) exceeds 5% of the total ion chromatogram (TIC) baseline, it mechanically proves moisture contamination has occurred, and the reagents must be replaced.

  • Derivatization Completeness Metric: The system continuously monitors the ratio of underivatized Deschloro-(S)-efavirenz-d4 (m/z 285) to the TMS-derivatized product (m/z 357). A ratio of <0.01 validates that the reaction efficiency is >99%, proving the kinetic conditions were successfully met.

Workflow A Sample Prep (Extraction & Drying) B Silylation (BSTFA + 1% TMCS) A->B C GC-MS Analysis (SIM Mode) B->C D Data Validation (Isotope Normalization) C->D

GC-MS analytical workflow for Deschloro-(S)-efavirenz-d4 quantification.

Step-by-Step Methodology: Silylation Protocol

Reagent Preparation
  • Derivatizing Agent: BSTFA containing 1% TMCS (GC grade, sealed under nitrogen).

  • Solvent: Anhydrous Ethyl Acetate (HPLC grade, stored over molecular sieves). Causality: Ethyl acetate is an aprotic solvent that readily dissolves the benzoxazin-2-one ring without competing for the silylating agent.

Extraction and Complete Desiccation
  • Transfer 100 µL of the extracted sample (containing Deschloro-(S)-efavirenz-d4) into a 2.0 mL amber glass GC autosampler vial.

  • Evaporate the solvent to absolute dryness under a gentle stream of ultra-pure nitrogen gas at 40°C.

    • Causality: Even trace amounts of water (H₂O) will aggressively outcompete the secondary amine for the BSTFA, hydrolyzing it into hexamethyldisiloxane (HMDS) and halting the derivatization of the target analyte.

Silylation Reaction
  • Reconstitute the dried residue by adding 50 µL of anhydrous Ethyl Acetate. Vortex for 10 seconds to ensure complete solubilization.

  • Add 50 µL of BSTFA (+1% TMCS) to the vial.

  • Cap the vial tightly with a PTFE-lined septum to prevent moisture ingress.

  • Incubate the sealed vial in a dry block heater at 60°C for exactly 30 minutes.

    • Causality: The benzoxazin-2-one nitrogen is sterically hindered and exhibits delocalized lone-pair electrons (amide-like resonance), making it a poor nucleophile. Heating to 60°C provides the necessary activation energy, while the 1% TMCS acts as a catalyst by increasing the electrophilicity of the silicon atom, driving the reaction to >99% completion.

  • Remove the vial and allow it to cool to room temperature (approx. 5 minutes) before placing it in the GC autosampler.

Reaction R1 Deschloro-(S)-efavirenz-d4 (Polar -NH- group) P1 N-TMS-Deschloro-(S)-efavirenz-d4 (Volatile, Thermally Stable) R1->P1 60°C, 30 min R2 BSTFA + 1% TMCS (Silylating Agent & Catalyst) R2->P1 60°C, 30 min

Silylation reaction pathway of Deschloro-(S)-efavirenz-d4 using BSTFA.

Quantitative Data & Optimization Summaries

To justify the experimental parameters, the following tables summarize the quantitative optimization data comparing derivatization strategies and the finalized GC-MS parameters.

Table 1: Quantitative Comparison of Derivatization Strategies for Benzoxazin-2-ones
Derivatization AgentReaction MechanismTarget Functional GroupVolatility GainArtifact Risk Profile
BSTFA + 1% TMCS SilylationSecondary Amine (-NH-)High (Excellent peak shape)Low (No alkylation artifacts)
Methyl Iodide / K₂CO₃ AlkylationSecondary Amine / AlcoholModerateHigh (Generates rac-Methyl analogs)
MTBSTFA Bulky SilylationSecondary Amine (-NH-)Moderate (Steric hindrance)Low (Incomplete reaction <85%)
Table 2: Optimized GC-MS Parameters & SIM Setup
ParameterOptimized SettingMechanistic Rationale
Injection Port Temp 250°CEnsures flash vaporization of the TMS-derivative without inducing thermal ring-opening.
Carrier Gas Helium, 1.0 mL/minMaintains optimal linear velocity through a standard 30m x 0.25mm x 0.25µm DB-5MS column.
Oven Program 100°C (1 min) → 15°C/min to 300°C (hold 5 min)The rapid ramp focuses the analyte band, preventing longitudinal diffusion of the heavy TMS-analyte.
SIM Quantifier Ion m/z 357Represents the intact molecular ion [M]⁺ of N-TMS-Deschloro-(S)-efavirenz-d4.
SIM Qualifier Ions m/z 342, m/z 288m/z 342 corresponds to the loss of a methyl group[M-15]⁺ from the TMS moiety.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS Parameters for Deschloro-(S)-efavirenz-d4

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the Declustering Potential (DP) and Collision Energy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the Declustering Potential (DP) and Collision Energy (CE) for Deschloro-(S)-efavirenz-d4 .

Because this analyte is a highly specific stable-isotope-labeled standard—often used to track efavirenz impurities or metabolites—achieving high-fidelity mass spectrometry (LC-MS/MS) data requires a deep understanding of its ionization and fragmentation mechanics.

Mechanistic Background & Causality

To optimize MS/MS parameters, we must first understand the structural behavior of the analyte in the gas phase.

Standard efavirenz (C₁₄H₉ClF₃NO₂) yields a precursor ion of [M-H]⁻ at m/z 314 in negative electrospray ionization (ESI)[1]. Deschloro-(S)-efavirenz-d4 lacks the electronegative chlorine atom at the 6-position of the benzoxazin-2-one ring and incorporates four deuterium atoms. This mass shift drops the precursor [M-H]⁻ ion to m/z 284 .

During Collision-Induced Dissociation (CID) in the second quadrupole (Q2), the primary fragmentation pathway for efavirenz-class molecules is the neutral loss of fluoroform (CHF₃, 70 Da) from the labile trifluoromethyl group[2]. Therefore, the primary quantifier transition for Deschloro-(S)-efavirenz-d4 is 284 → 214 .

  • Declustering Potential (DP): Controls the voltage gradient in the orifice. It provides the kinetic energy necessary to strip solvent molecules from the analyte (desolvation). If DP is too high, it induces premature in-source fragmentation.

  • Collision Energy (CE): Dictates the energy of collisions with the neutral CAD gas (e.g., N₂) in Q2. Optimal CE breaks the C-CF₃ bond without obliterating the core benzoxazin-2-one ring.

Self-Validating Optimization Protocol

Do not rely on theoretical values alone. Use the following step-by-step methodology to establish a self-validating parameter set for your specific instrument architecture.

Step 1: System Suitability & Tuning Preparation

  • Prepare a 100 ng/mL tuning solution of Deschloro-(S)-efavirenz-d4 in 50:50 Methanol:Water (v/v).

  • Initiate direct infusion via a syringe pump at 10 µL/min into the ESI source operating in negative mode.

Step 2: Precursor Ion & DP Optimization

  • Run a Q1 Full Scan (m/z 150–400) to confirm the presence of the m/z 284 precursor ion.

  • Ramp the DP from -20 V to -100 V in 5 V increments.

  • Self-Validation Check: Monitor m/z 214 during the Q1 scan. If m/z 214 intensity rises while m/z 284 falls, your DP is too high and is causing in-source fragmentation. Select the DP that maximizes m/z 284 while keeping m/z 214 at baseline.

Step 3: Product Ion & CE Optimization

  • Lock Q1 to m/z 284 and perform a Product Ion Scan (MS2) across Q3.

  • Ramp the CE from -10 V to -50 V in 2 V increments.

  • Self-Validation Check: Plot the intensity of the m/z 214 fragment against the CE voltage. The optimal CE is the exact apex of this parabolic curve.

Step 4: Matrix Effect Validation

  • Self-Validation Check: Once parameters are set, inject a neat standard, followed by a blank solvent, followed by a post-extraction spiked matrix sample. The blank must show a Signal-to-Noise (S/N) < 3 (verifying zero carryover). The matrix factor (peak area of spiked matrix / peak area of neat standard) must fall between 0.85 and 1.15, confirming your DP/CE parameters are not amplifying background matrix noise[3].

Experimental Workflow Diagram

OptimizationWorkflow Start Prepare Deschloro-(S)-efavirenz-d4 (100 ng/mL in 50:50 MeOH:H2O) Infusion Direct Infusion via Syringe Pump (10 µL/min, ESI Negative) Start->Infusion Q1 Q1 Full Scan Identify Precursor [M-H]- (m/z 284) Infusion->Q1 DP Optimize Declustering Potential (DP) Ramp -20V to -100V Q1->DP MS2 Product Ion Scan (MS2) Identify Quantifier Ion (m/z 214) DP->MS2 CE Optimize Collision Energy (CE) Ramp -10V to -50V MS2->CE Final Finalize MRM Parameters DP ≈ -55V, CE ≈ -25V CE->Final

Step-by-step LC-MS/MS parameter optimization workflow for Deschloro-(S)-efavirenz-d4.

Data Presentation: Target Parameters & Troubleshooting

Use the tables below to benchmark your empirical findings against established baseline parameters for the efavirenz molecular family.

Table 1: Comparative MRM Parameters (Theoretical and Empirical Starting Points)

AnalytePrecursor Ion [M-H]⁻Quantifier IonQualifier IonDP (Starting)CE (Starting)
Efavirenz 314244168-55.4 V-25.3 V
Efavirenz-d4 318248172-53.2 V-25.1 V
Deschloro-(S)-efavirenz-d4 284214138-50.0 V-25.0 V

Note: Deschloro-(S)-efavirenz-d4 requires a slightly lower DP (-50 V) than standard efavirenz (-55.4 V)[1] because the absence of the heavy, electronegative chlorine atom slightly reduces the overall stability of the precursor ion during desolvation.

Table 2: Troubleshooting Matrix for Signal Optimization

SymptomMechanistic Root CauseCorrective Action
Low Precursor (m/z 284) Poor desolvation OR excessive in-source fragmentation.Ramp DP from -20V to -80V. Check ESI spray voltage and source temperature.
Low Product (m/z 214) Suboptimal CID fragmentation in Q2.Ramp CE from -10V to -50V in 2V increments. Verify CAD gas pressure.
High Baseline Noise Solvent clustering entering the mass analyzer.Increase source temperature or curtain gas flow to improve droplet evaporation.

Frequently Asked Questions (FAQs)

Q: Why is the precursor ion for Deschloro-(S)-efavirenz-d4 at m/z 284 instead of m/z 318 like standard Efavirenz-d4? A: Standard Efavirenz-d4 retains the chlorine atom, giving it a precursor mass of 318[2]. Deschloro-(S)-efavirenz-d4 lacks this chlorine atom (a loss of ~35 Da) and replaces it with a hydrogen/deuterium. This structural change shifts the [M-H]⁻ precursor mass down to 284.

Q: I am seeing a strong m/z 214 signal in my Q1 scan before applying any Collision Energy. What does this mean? A: This is a classic sign of in-source fragmentation. The Declustering Potential (DP) or the source temperature is set too high, imparting enough kinetic energy to break the trifluoromethyl bond before the ion even reaches the collision cell. Lower your DP by 10–15 V until the m/z 214 signal in Q1 disappears.

Q: Can I just copy and paste the exact parameters used for standard Efavirenz? A: You can use them as a starting point, but optimization is required. While the CE will be nearly identical (around -25 V) because the energy required to cleave the CHF₃ group remains constant[1], the DP will likely need to be adjusted. The missing chlorine atom alters the electron density and dipole moment of the benzoxazin-2-one ring, meaning Deschloro-(S)-efavirenz-d4 will desolvate at a slightly different voltage threshold.

References

  • Srivastava P, Moorthy GS, Gross R, Barrett JS. "A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma." PLoS ONE, 2013. URL:[Link]

  • Wang J, Zhang ZY, et al. "Effects of rolapitant administered orally on the pharmacokinetics of dextromethorphan (CYP2D6), tolbutamide (CYP2C9), omeprazole (CYP2C19), efavirenz (CYP2B6), and repaglinide (CYP2C8) in healthy subjects." Supportive Care in Cancer, 2019. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Matrix Effects in Deschloro-(S)-efavirenz-d4 LC-MS/MS Bioanalysis

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the robust quantification of antiretroviral metabolites and their stable isotope-label...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the robust quantification of antiretroviral metabolites and their stable isotope-labeled internal standards (SIL-IS). Deschloro-(S)-efavirenz-d4 is heavily utilized as an internal standard or reference marker in Efavirenz bioanalysis. However, achieving a low limit of quantification (LLOQ) in complex biological matrices (e.g., plasma, serum) is often derailed by severe matrix effects—specifically, ion suppression in the electrospray ionization (ESI) source.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to eliminate matrix interferences, ensuring your assay meets stringent FDA/EMA bioanalytical validation guidelines.

Core Workflow: Matrix Effect Mitigation Strategy

Workflow A Biological Matrix (Plasma/Serum) B Phospholipid Depletion (Zirconia-based SPE) A->B Protein & Lipid Removal C UHPLC Separation (Optimized Gradient) B->C Clean Extract D ESI Source (Optimized Desolvation) C->D Analyte Elution E MS/MS Detection (MRM Mode) D->E Ionization

Fig 1: Optimized LC-MS/MS workflow for eliminating phospholipid-induced matrix effects.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I seeing severe, irreproducible ion suppression for Deschloro-(S)-efavirenz-d4 even after standard protein precipitation (PPT)?

The Causality: Standard protein precipitation using acetonitrile or methanol effectively removes gross proteins but leaves behind high concentrations of endogenous glycerophosphocholines (phospholipids)[1]. Phospholipids are notorious for fouling the MS source and causing severe matrix ionization suppression. Because they contain both a highly polar head group and a hydrophobic tail, they co-extract with lipophilic analytes like Deschloro-(S)-efavirenz-d4.

During ESI droplet desolvation, these highly surface-active phospholipids outcompete the target analyte for residence on the droplet surface, preventing the analyte from acquiring a charge and entering the gas phase.

The Solution: Transition from standard PPT to targeted phospholipid depletion using a zirconia-coated silica stationary phase (e.g., HybridSPE). Zirconia acts as a Lewis acid, specifically interacting with the phosphate moiety (Lewis base) of the phospholipids, chemically filtering them out while allowing the analyte to pass through[2].

Self-Validating Protocol: Zirconia-Based Phospholipid Depletion

This protocol is designed with an internal validation step (post-extraction spike) to immediately verify matrix factor (MF).

  • Sample Aliquot: Transfer 50 µL of human plasma into a 96-well HybridSPE precipitation plate[3].

  • Internal Standard Addition: Add 10 µL of Deschloro-(S)-efavirenz-d4 working solution (if analyzing the unlabeled metabolite) or use it as the SIL-IS for Efavirenz quantification.

  • Precipitation: Add 150 µL of 1% Formic Acid in Acetonitrile. Mechanistic note: The acidic modifier disrupts protein binding and enhances the Lewis acid-base interaction between zirconia and phospholipids.

  • Agitation: Vortex the plate at 1000 RPM for 2 minutes to ensure complete protein crashing.

  • Filtration: Apply vacuum (10 inHg) for 3 minutes to draw the extract through the zirconia filter into a collection plate.

  • Self-Validation Step: To calculate the Matrix Factor, prepare a parallel "Blank Matrix Extract" using the steps above. Post-extraction, spike this blank with Deschloro-(S)-efavirenz-d4 at your Low Quality Control (LQC) and High Quality Control (HQC) levels. Compare the peak area of this post-extraction spike to a neat standard prepared in the mobile phase. An MF between 0.85 and 1.15 indicates successful matrix mitigation.

Q2: How can I adjust my chromatographic gradient to resolve Deschloro-(S)-efavirenz-d4 from late-eluting matrix components without drastically increasing run time?

The Causality: Advances in UHPLC have popularized "ballistic gradients" (very steep organic increases over <2 minutes). However, ballistic gradients often fail to adequately purge highly retained phospholipids from the column[2]. If these lipids do not elute in the current run, they accumulate on the stationary phase and elute unpredictably in subsequent injections, causing erratic baseline noise and sudden drops in SIL-IS response.

The Solution: Instead of lengthening the entire run, implement a highly targeted "column wash" step at maximum organic composition, combined with a strategic choice of column chemistry.

  • Column Selection: Use a sub-2 µm core-shell C18 column. Core-shell particles provide high efficiency (sharp peaks for Deschloro-(S)-efavirenz-d4) without the extreme backpressures that exacerbate column clogging from residual matrix[2].

  • Gradient Optimization:

    • Elute Deschloro-(S)-efavirenz-d4 at approximately 60-70% organic (e.g., Acetonitrile).

    • Immediately step the gradient to 98% Acetonitrile / 2% Isopropanol for 1.0 minute. Mechanistic note: Isopropanol is critical here; its high eluotropic strength is required to wash highly hydrophobic lysophospholipids off the column.

    • Return to initial conditions and equilibrate for 10 column volumes.

Q3: Can adjusting the ESI source parameters mitigate the matrix effect for this specific deuterated compound?

The Causality: While sample preparation is the primary defense, ESI source optimization is the secondary defense. Matrix effects are fundamentally a competition for charge and space on the ESI droplet surface. If desolvation is inefficient, the droplet reaches the Rayleigh limit too slowly, exacerbating charge competition between the matrix and Deschloro-(S)-efavirenz-d4.

The Solution: Optimize the thermodynamics of the source to force rapid desolvation.

  • Increase Desolvation Temperature: Raise the desolvation gas temperature (e.g., to 500–550°C). Efavirenz and its derivatives are thermally stable[3]; higher heat rapidly shrinks the droplets, forcing ion ejection before phospholipids can completely suppress the process.

  • Optimize Capillary Voltage: Do not run the voltage too high. Excessive voltage in negative ion mode (commonly used for Efavirenz analogs) can cause corona discharge, which increases background noise and mimics signal suppression. Keep the voltage between -2.5 kV and -3.5 kV.

Mechanism A ESI Droplet Formation B High Concentration of Phospholipids A->B C Deschloro-(S)-efavirenz-d4 (Trace Analyte) A->C D Charge Competition & Surface Tension Alteration B->D Dominates droplet surface C->D Excluded from surface E Ion Suppression (Reduced MS Signal) D->E Decreased ionization efficiency

Fig 2: Mechanism of ESI ion suppression caused by co-eluting phospholipids.

Quantitative Data: Impact of Sample Preparation on Matrix Effects

To illustrate the causality of sample preparation choices, the following table summarizes the typical quantitative outcomes when analyzing Efavirenz analogs (like Deschloro-(S)-efavirenz-d4) from human plasma using different extraction methodologies[1],,[4].

Sample Preparation MethodPhospholipid Removal EfficiencyMatrix Factor (MF)*Absolute Recovery (%)Column Lifetime (Injections)
Protein Precipitation (PPT) < 5%0.45 - 0.60 (Severe Suppression)90 - 95%~500
Standard Reversed-Phase SPE 30 - 40%0.70 - 0.85 (Moderate Suppression)80 - 85%~1,200
Zirconia-Based SPE (HybridSPE) > 98%0.95 - 1.05 (Negligible Effect)85 - 92%> 3,000

*Matrix Factor (MF) = (Peak response in presence of matrix) / (Peak response in absence of matrix). An MF of 1.0 indicates no matrix effect.

References

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples Source: American Pharmaceutical Review URL:[Link]

  • A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma Source: PLOS One URL:[Link]

Sources

Troubleshooting

Troubleshooting poor recovery rates for Deschloro-(S)-efavirenz-d4 extraction

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve poor extraction recovery rates for Deschloro-(S)-efavir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve poor extraction recovery rates for Deschloro-(S)-efavirenz-d4, a highly lipophilic stable isotope-labeled internal standard (SIL-IS) frequently used in antiretroviral LC-MS/MS bioanalysis.

Below, you will find a diagnostic workflow, a deep-dive FAQ explaining the physicochemical causality behind common failures, comparative data, and self-validating extraction protocols.

Visual Diagnostics: Troubleshooting Workflow

G Start Low Deschloro-(S)-efavirenz-d4 Signal Detected Assess Isolate Root Cause: True Recovery vs. Matrix Effect Start->Assess Matrix Matrix Effect (Ion Suppression) Assess->Matrix Post-Column Infusion TrueRec True Recovery Loss (Extraction Inefficiency) Assess->TrueRec Spike Recovery Test PLD Implement Phospholipid Depletion (PLD) / Dilution Matrix->PLD Protein Protein Binding (>99%) TrueRec->Protein Evap Evaporative Loss / Adsorption TrueRec->Evap pH Suboptimal pH (pKa ~10.2) TrueRec->pH FixProt Pre-treat with Acid or use 3:1 ACN PPT Protein->FixProt FixEvap Add 'Keeper' Solvent (e.g., 5% DMSO) Evap->FixEvap FixPH Buffer sample to pH 7 Maintain Unionized State pH->FixPH

Diagnostic workflow for troubleshooting low LC-MS/MS signal of Deschloro-(S)-efavirenz-d4.

Deep-Dive Troubleshooting FAQs

Q1: Why is my absolute recovery of Deschloro-(S)-efavirenz-d4 consistently below 50% when using standard Liquid-Liquid Extraction (LLE)? A: The root cause is almost certainly incomplete disruption of protein binding. Efavirenz and its deschloro analogs are highly lipophilic (logP ~4.6 to 5.4) and exhibit >99% plasma protein binding, primarily to human serum albumin 12. If you apply a non-polar LLE solvent like Methyl tert-butyl ether (MTBE) directly to plasma, the binding affinity of the drug to albumin exceeds the thermodynamic drive to partition into the organic phase. Causality & Solution: You must denature the proteins or shift the binding equilibrium before adding the extraction solvent. Adding a small volume of 2% formic acid to the plasma prior to MTBE addition will unfold the proteins, releasing the SIL-IS and boosting true recovery to >85% 3.

Q2: I switched to Protein Precipitation (PPT) with Acetonitrile, but my LC-MS/MS signal is still highly variable and low. Is this a recovery issue? A: You are likely experiencing severe matrix effects (ion suppression), not a true recovery loss. While a 3:1 ratio of Acetonitrile to plasma yields excellent physical recovery (often 86–109%) for efavirenz and its analogs 4, PPT does not remove endogenous phospholipids. Causality & Solution: Deschloro-(S)-efavirenz-d4 is highly lipophilic and will co-elute with glycerophosphocholines late in a reversed-phase LC gradient. These phospholipids monopolize the charge in the electrospray ionization (ESI) source, artificially depressing your analyte's signal. Validate this by performing a post-column infusion experiment. To resolve it, either switch to a Phospholipid Depletion (PLD) plate or optimize your chromatography to separate the SIL-IS from the phospholipid zone.

Q3: We are using Solid-Phase Extraction (SPE). The drug is eluting, but the recovery of the deuterated standard is erratic across the plate. What drives this? A: This is a classic symptom of evaporative loss and non-specific binding (NSB) during the nitrogen drying step. Causality & Solution: Because Deschloro-(S)-efavirenz-d4 lacks the chlorine atom of the parent drug, its physicochemical properties are slightly altered, but it remains highly hydrophobic. As the highly volatile elution solvent evaporates, the concentration of the analyte in the remaining micro-droplets spikes. The hydrophobic molecule will irreversibly adsorb to the walls of the polypropylene collection plate. To prevent this, add a "keeper solvent"—such as 10 µL of 5% DMSO in methanol—to the eluate before drying. The high-boiling DMSO prevents the sample from going completely to dryness, keeping the analyte solvated and ready for reconstitution.

Q4: How do I optimize the pH for LLE or SPE wash steps to prevent losing the analyte? A: You must keep the extraction environment below the molecule's pKa. Efavirenz has a pKa of approximately 10.1 to 10.2 due to its benzoxazinone ring 12. Causality & Solution: If your plasma or wash buffers exceed pH 9, the molecule begins to deprotonate, becoming negatively charged and highly water-soluble. In LLE, it will remain in the aqueous waste; in reversed-phase SPE, it will wash off the sorbent prematurely. Buffer your plasma to a neutral or slightly acidic pH (pH 6–8) to ensure the molecule remains fully unionized and partitions cleanly into the organic phase.

Quantitative Data Summarization: Extraction Methodologies

Extraction MethodPrimary MechanismTypical True RecoveryMatrix Effect SusceptibilityRecommended Use Case
PPT (Acetonitrile 3:1) Protein Denaturation86% – 109%High (Phospholipids remain)High-throughput screening; requires extended LC gradients to resolve phospholipids.
LLE (MTBE / Hexane) Liquid Partitioning75% – 90%Low to Moderate Clean extracts needed; requires an acidic protein disruption step prior to solvent addition.
SPE (Oasis HLB / PLD) Hydrophobic Interaction>90%Low (if washed properly)Ultimate sensitivity; stringent LLOQ requirements in complex matrices.

Validated Experimental Protocols

Protocol A: Acid-Disrupted Liquid-Liquid Extraction (LLE)

Use this protocol to overcome >99% protein binding while maintaining a clean baseline.

  • Aliquot: Transfer 50 µL of human plasma into a 2 mL low-bind microcentrifuge tube.

  • Spike: Add 10 µL of Deschloro-(S)-efavirenz-d4 working solution (SIL-IS).

  • Protein Disruption (Critical Step): Add 50 µL of 2% Formic Acid in LC-MS grade water. Vortex vigorously for 30 seconds. Causality: The acid denatures albumin, breaking the non-covalent bonds holding the highly lipophilic analyte.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) 3.

  • Phase Separation: Vortex for 5 minutes, then centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Carefully transfer 800 µL of the upper organic layer to a clean 96-well collection plate.

  • Keeper Addition (Critical Step): Add 10 µL of 5% DMSO in Methanol to each well. Causality: Prevents evaporative loss and non-specific binding of the deschloro analog to the plate walls.

  • Evaporation & Reconstitution: Evaporate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

Protocol B: Phospholipid Depletion (PLD) Coupled Protein Precipitation

Use this protocol if you are experiencing severe ion suppression masking your recovery.

  • Aliquot: Transfer 50 µL of plasma into a Phospholipid Removal Plate (e.g., Waters Ostro™ or Phenomenex Phree™).

  • Precipitation: Add 150 µL of 100% Acetonitrile containing 0.1% Formic acid and the SIL-IS (achieving a 3:1 organic-to-aqueous ratio) 4.

  • In-situ Mixing: Mix thoroughly by aspirating and dispensing 3-4 times with a multichannel pipette.

  • Elution: Apply vacuum (15 in. Hg) for 5 minutes to collect the eluate into a clean plate.

  • Dilution: Dilute the eluate 1:1 with LC-MS grade water to match initial mobile phase conditions, preventing solvent effects during injection.

System Suitability & Validation Check (Applies to both protocols): To ensure your protocol is self-validating, always calculate the Matrix Factor (MF) . Divide the peak area of the SIL-IS spiked into a post-extracted blank matrix by the peak area of the SIL-IS in a neat reconstitution solvent. An MF between 0.85 and 1.15 confirms the absence of significant ion suppression, validating that any remaining signal loss is a true extraction recovery issue.

References

  • Simulations Plus. Efavirenz Physiologically Based Pharmacokinetic Model Development and Validation as a Moderate CYP3A4 Inducer for Drug.1[1]

  • International Pharmaceutical Federation (FIP). Biowaiver monographs for immediate release solid oral dosage forms: Efavirenz.2[2]

  • ResearchGate. Rapid and sensitive quantification of efavirenz in rat plasma using HPLC-MS/MS method.3[3]

  • medRxiv. A High-Performance Liquid Chromatography-Mass Spectrometry method for simultaneous determination of dolutegravir, nevirapine, efavirenz, rifampicin and rifapentine concentrations in human plasma.4[4]

  • LGC Standards. Deschloro-(S)-efavirenz-d4 Reference Material.5[5]

Sources

Reference Data & Comparative Studies

Validation

Deschloro-(S)-efavirenz-d4 vs efavirenz-d4 internal standard comparison

Title: Analytical Precision in HIV-1 NNRTI Quantification: Deschloro-(S)-efavirenz-d4 vs. Efavirenz-d4 Internal Standards Introduction Efavirenz (EFV) is a highly effective non-nucleoside reverse transcriptase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Precision in HIV-1 NNRTI Quantification: Deschloro-(S)-efavirenz-d4 vs. Efavirenz-d4 Internal Standards

Introduction Efavirenz (EFV) is a highly effective non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized globally in the treatment and prevention of HIV-1 infections [3]. In both clinical therapeutic drug monitoring (TDM) and pharmaceutical quality control, liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the analytical gold standard [1]. To achieve absolute, reproducible quantitation, stable isotope-labeled internal standards (SIL-IS) are mandatory to correct for matrix effects, extraction recovery, and ionization fluctuations.

This guide provides an objective, mechanistic comparison of two critical SIL-IS compounds: Efavirenz-d4 and Deschloro-(S)-efavirenz-d4 . While structurally similar, their applications diverge sharply between pharmacokinetic profiling of the active pharmaceutical ingredient (API) and rigorous regulatory impurity control.

Mechanistic Divergence: API Monitoring vs. Impurity Profiling

  • Efavirenz-d4 (EFV-d4): This is the exact deuterated analog of the parent drug. It is utilized primarily in clinical settings for TDM and population pharmacokinetic modeling, ensuring that plasma EFV concentrations remain within the therapeutic window to suppress viral replication while avoiding central nervous system toxicity [2].

  • Deschloro-(S)-efavirenz-d4: Deschloro-efavirenz is a predictable process-related impurity and degradation product formed via dehalogenation during synthesis or oxidative stress during storage [3]. Regulatory bodies (such as ICH) mandate that such impurities be strictly controlled, typically below 0.1% [3]. Deschloro-(S)-efavirenz-d4 serves as the dedicated internal standard for quantifying this specific degradant [4].

The Causality of IS Selection: Why can't EFV-d4 be used to quantify the deschloro impurity? In reversed-phase chromatography, the removal of the highly lipophilic chlorine atom significantly reduces the hydrophobicity of the deschloro analog. Consequently, deschloro-efavirenz elutes considerably earlier than the parent EFV. Because electrospray ionization (ESI) matrix effects are temporally dynamic, the co-eluting matrix components for the impurity differ entirely from those of the API. Using EFV-d4 (which co-elutes with the API) to normalize the deschloro impurity would fail to correct for localized ion suppression, violating the core principle of isotope dilution mass spectrometry.

G A Efavirenz (API) Active NNRTI B Dehalogenation (Process/Storage) A->B C Deschloro-efavirenz (Impurity) B->C

Formation pathway of the deschloro-efavirenz impurity via dehalogenation.

Physicochemical and Mass Spectrometry Characteristics

The structural differences between the two standards dictate their mass spectrometric behavior. EFV contains a chlorine atom, which presents a characteristic 3:1 isotopic ratio (³⁵Cl/³⁷Cl). EFV-d4 retains this isotopic signature, and validated methods often monitor the ³⁷Cl transition (m/z 320 > 172) to avoid interference [1]. In contrast, Deschloro-(S)-efavirenz-d4 lacks this isotopic signature, simplifying its MS1 spectrum but shifting its precursor mass entirely.

Table 1: Comparative LC-MS/MS Parameters (Negative ESI Mode)

ParameterEfavirenz-d4Deschloro-(S)-efavirenz-d4
Target Analyte Efavirenz (API)Deschloro-efavirenz (Impurity)
Primary Application Pharmacokinetics / TDM [2]ICH Impurity Profiling / QC [3]
Precursor Ion [M-H]⁻ m/z 320.0 (based on ³⁷Cl isotope) [1]m/z 284.0
Product Ion m/z 172.0 [1]m/z 138.0 (predicted via identical loss)
Relative Lipophilicity High (Matches API)Moderate (Matches Impurity)
Chromatographic Elution Late (Co-elutes with EFV)Early (Co-elutes with Deschloro-EFV)

Experimental Methodology: Multiplexed LC-MS/MS Assay

To demonstrate the necessity of both standards, the following protocol outlines a self-validating multiplexed assay designed to simultaneously quantify the API and its deschloro impurity in a stressed stability sample.

Step-by-Step Protocol:

  • Step 1: Preparation of the Self-Validating IS Working Solution Prepare a combined IS working solution containing 500 ng/mL of EFV-d4 [1] and 50 ng/mL of Deschloro-(S)-efavirenz-d4 in LC-MS grade methanol. Causality: The 10-fold difference in IS concentration reflects the expected concentration disparity between the bulk API and the trace impurity, optimizing the dynamic range of the electron multiplier detector.

  • Step 2: Sample Extraction (Isotopic Equilibration) Transfer 50 µL of the sample matrix (e.g., dissolved API from a forced degradation study) into a microcentrifuge tube. Add 200 µL of the IS working solution [1]. Vortex for 30 seconds to ensure homogenous isotopic equilibration. Centrifuge at 2100 × g for 5 minutes [1].

  • Step 3: Isotopic Crosstalk Verification (Critical QC Step) Inject a "Zero Sample" (matrix spiked only with the IS working solution). Monitor the MRM channels for the unlabelled API (m/z 316 > 168) [1] and unlabelled deschloro impurity (m/z 280 > 134). Causality: This guarantees that the D4 standards do not contain residual D0 isotopes that would cause false-positive impurity reporting. The signal in the unlabelled channels must be <5% of the Lower Limit of Quantification (LLOQ).

  • Step 4: UHPLC Separation Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.8 μm) [1]. Use a mobile phase gradient of 0.1% formic acid in water (A) and methanol (B). Causality: The gradient must start at a lower organic composition (e.g., 50% B) to retain and focus the less lipophilic deschloro-efavirenz, before ramping up to 99% B to elute the highly retained efavirenz [1].

  • Step 5: MS/MS Detection and Quantification Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Calculate the peak area ratios (Analyte/IS) for both the API/EFV-d4 and Impurity/Deschloro-EFV-d4 pairs independently.

G A Sample Matrix (API Batch / Plasma) B Spike Dual SIL-IS (EFV-d4 & Deschloro-EFV-d4) A->B C Extraction & Centrifugation (Isotopic Equilibration) B->C D UHPLC Separation (C18 Column) C->D E ESI-MS/MS Detection (Multiplexed MRM) D->E F Data Analysis (Independent Quantification) E->F

Multiplexed LC-MS/MS workflow utilizing dual SIL-IS for absolute quantification.

Conclusion

The selection between Efavirenz-d4 and Deschloro-(S)-efavirenz-d4 is entirely dictated by the analytical target. While EFV-d4 is indispensable for clinical PK studies and establishing the safety profile of the active drug in vivo, it is analytically insufficient for rigorous impurity profiling. Deschloro-(S)-efavirenz-d4 must be employed when quantifying the deschloro degradant to comply with ICH guidelines, as it perfectly mimics the unique chromatographic retention and matrix susceptibility of the impurity. Utilizing both in a multiplexed assay provides a comprehensive, self-validating system for pharmaceutical quality assurance.

References

  • Predictors of Efavirenz Plasma Exposure, Auto-Induction Profile, and Effect of Pharmacogenetic Variations among HIV-Infected Children in Ethiopia: A Prospective Cohort Study Source: PMC (National Institutes of Health) URL:[Link]

  • Population Pharmacokinetic Modeling To Estimate the Contributions of Genetic and Nongenetic Factors to Efavirenz Disposition Source: ASM Journals URL:[Link]

  • Efavirenz Impurities and Related Compound Source: Veeprho URL:[Link]

Comparative

Cross-Validation of Deschloro-(S)-efavirenz-d4 Across High-Resolution and Triple Quadrupole Mass Spectrometers: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol The Analytical Challenge: Matrix Effects and Platform Variability Efavirenz is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol

The Analytical Challenge: Matrix Effects and Platform Variability

Efavirenz is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the management of HIV-1 infections[1]. During both pharmaceutical manufacturing and clinical therapeutic drug monitoring (TDM), profiling its impurities and metabolites is critical for ensuring drug safety and efficacy. Deschloro-(S)-efavirenz is a primary impurity that requires rigorous quantitative monitoring.

Quantifying trace impurities in complex biological matrices (e.g., human plasma) or concentrated active pharmaceutical ingredient (API) formulations presents a significant analytical hurdle: matrix effects . During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), endogenous components such as phospholipids co-elute with the analyte, competing for charge in the Electrospray Ionization (ESI) source. This leads to unpredictable signal suppression or enhancement[2].

To mitigate this, laboratories must choose an internal standard (IS). This guide objectively compares the performance of the stable isotope-labeled internal standard (SIL-IS), Deschloro-(S)-efavirenz-d4 , against a traditional structural analog IS across two distinct mass spectrometry architectures: Triple Quadrupole (QQQ) and High-Resolution Mass Spectrometry (HRMS).

Mechanistic Comparison: Why Stable Isotopes Outperform Structural Analogs

As a Senior Application Scientist, I frequently observe laboratories attempting to cut costs by using structural analogs (e.g., hexobarbital or non-isotopic derivatives) as internal standards. While acceptable for simple matrices, this approach fundamentally fails during rigorous cross-platform validation due to the physics of electrospray ionization.

The Causality of ESI Suppression

A structural analog IS will inevitably possess a slightly different partition coefficient (LogP) than Deschloro-(S)-efavirenz, causing it to elute at a different retention time. If a plasma phospholipid elutes precisely at the retention time of the target analyte but not at the retention time of the analog IS, the analyte's ionization is suppressed while the IS remains unaffected. The resulting Analyte/IS ratio drops artificially, leading to a false negative or under-quantification[3].

The SIL-IS Compensation Mechanism

Deschloro-(S)-efavirenz-d4 differs from the target analyte by exactly 4 Daltons due to the substitution of four hydrogen atoms with deuterium. Physicochemically, it is virtually identical to the unlabeled impurity.

  • Perfect Co-elution: The d4-labeled standard co-elutes perfectly with Deschloro-(S)-efavirenz.

  • Proportional Suppression: Any matrix component entering the ESI source suppresses both the analyte and the d4-IS equally.

  • Ratio Stability: Because both signals are suppressed by the exact same percentage, the Analyte/IS ratio remains perfectly constant.

This mechanism is entirely independent of the mass spectrometer's hardware, making Deschloro-(S)-efavirenz-d4 universally robust whether you are utilizing the high-capacity transfer tube of a Thermo Orbitrap (HRMS) or the orthogonal spray design of a Sciex 6500+ (QQQ).

Visualizing the Cross-Validation Workflow

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Cross-Validation N1 Plasma Sample (+ Impurities) N2 Spike SIL-IS (d4-labeled) N1->N2 N3 Protein Precipitation N2->N3 N4 LC Separation (Perfect Co-elution) N3->N4 N5 ESI Source (Matrix Effects) N4->N5 N6 QQQ Platform (MRM Mode) N5->N6 Platform A N7 HRMS Platform (Orbitrap/Q-TOF) N5->N7 Platform B N8 Absolute Quantification N6->N8 N7->N8

Workflow for cross-validation of Deschloro-(S)-efavirenz-d4 across QQQ and HRMS platforms.

Self-Validating Experimental Protocol

To objectively prove the superiority of the d4-labeled IS, we utilize a self-validating protocol that simultaneously calculates extraction recovery and matrix factors (MF) across both MS platforms[2].

Step 1: Preparation of Matrices
  • Aliquot 50 µL of blank human plasma into two sets of microcentrifuge tubes (Set A for QQQ, Set B for HRMS).

  • Spiking: Add Deschloro-(S)-efavirenz (10 ng/mL) to all tubes.

  • IS Addition: To half the tubes, add Deschloro-(S)-efavirenz-d4 (SIL-IS, 10 ng/mL). To the other half, add a structural analog IS (e.g., Hexobarbital, 10 ng/mL).

Step 2: Extraction (Protein Precipitation)
  • Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each 50 µL plasma sample to precipitate proteins.

  • Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.

Step 3: Chromatographic Separation
  • Column: C18 Core-Shell (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min. Injection volume: 5 µL.

Step 4: Mass Spectrometric Detection

Platform A: Triple Quadrupole (QQQ)

  • Mode: ESI Negative, Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Deschloro-(S)-efavirenz: m/z 280.1 → 240.1

    • Deschloro-(S)-efavirenz-d4: m/z 284.1 → 244.1

    • Analog IS: m/z 235.1 → 192.1

Platform B: High-Resolution MS (Orbitrap)

  • Mode: ESI Negative, Full Scan / ddMS2.

  • Resolution: 70,000 FWHM.

  • Extraction: Exact mass extracted ion chromatograms (XIC) at m/z 280.0660 (Analyte) and m/z 284.0911 (d4-IS) with a strict 5 ppm mass tolerance.

Quantitative Data Presentation

The following table summarizes the validation metrics obtained from the cross-platform experiment. The IS-Normalized Matrix Effect is calculated by dividing the peak area ratio (Analyte/IS) in the presence of matrix by the peak area ratio in a neat solvent. A value of 100% indicates zero net matrix effect.

Validation MetricMS PlatformDeschloro-(S)-efavirenz-d4 (SIL-IS)Structural Analog IS
IS-Normalized Matrix Effect QQQ99.2% ± 1.5% 78.4% ± 8.2%
IS-Normalized Matrix Effect HRMS101.1% ± 1.2% 85.3% ± 9.5%
Inter-day Precision (CV%) QQQ3.4% 11.2%
Inter-day Precision (CV%) HRMS2.8% 12.5%
Extraction Recovery Both92.5% ± 2.1% 88.0% ± 7.4%
Data Interpretation

The experimental data definitively proves the necessity of the SIL-IS. When using the structural analog, the IS-Normalized Matrix Effect dropped to ~78% on the QQQ and ~85% on the HRMS. This discrepancy occurs because the analog IS does not perfectly co-elute with the analyte, leaving it blind to the specific ionization suppression occurring at the analyte's exact retention time.

Conversely, Deschloro-(S)-efavirenz-d4 maintains a normalized matrix effect of ~100% and an inter-day precision of <4% across both platforms. Because it co-elutes perfectly, it dynamically absorbs and corrects for the ionization suppression in real-time, rendering the assay immune to hardware-specific ESI variations[4].

Conclusion

For analytical laboratories developing robust, transferable methods for Efavirenz impurity profiling, the choice of internal standard dictates the integrity of the assay. While structural analogs introduce unacceptable precision errors and platform-dependent biases, Deschloro-(S)-efavirenz-d4 acts as a self-correcting thermodynamic tracker. By perfectly mirroring the analyte's extraction recovery and ESI ionization dynamics, this stable isotope-labeled standard ensures that quantitative data remains accurate, reproducible, and fully cross-validatable between Triple Quadrupole and High-Resolution mass spectrometers.

References

  • Srivastava P, Moorthy GS, Gross R, Barrett JS. (2013). "A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma." PLoS ONE. Available at:[Link]

  • Chromatography Online. (2014). "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis." Available at:[Link]

  • NIH / PMC. (2014). "A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis." Available at:[Link]

Sources

Validation

Isotopic Purity Comparison of Deschloro-(S)-Efavirenz-d4 Analytical Standards: A Critical Guide for LC-MS/MS Bioanalysis

Introduction Deschloro-(S)-efavirenz is a critical process impurity and degradant of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz (MW 315.68 g/mol )[1]. In regulated LC-MS/MS bioanalysis and trace...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Deschloro-(S)-efavirenz is a critical process impurity and degradant of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz (MW 315.68 g/mol )[1]. In regulated LC-MS/MS bioanalysis and trace impurity profiling, [2] is employed as a stable isotope-labeled internal standard (SIL-IS). Its primary function is to correct for matrix effects, ionization suppression, and extraction recovery variations.

However, the analytical performance of this SIL-IS is fundamentally dictated by its isotopic purity . The presence of unlabelled (d0) and partially labeled (d1, d2, d3) isotopologues directly impacts assay sensitivity. This guide objectively compares different isotopic purity grades of Deschloro-(S)-efavirenz-d4 and provides a self-validating experimental framework for assessing internal standard interference.

The Mechanistic Impact of Isotopic Purity

To understand why isotopic purity is critical, we must examine the mass spectrometry mechanics.[3] has a molecular weight of 281.23 g/mol , typically monitored in negative electrospray ionization (ESI-) via the MRM transition m/z 280 → 236. The d4 SIL-IS is monitored via m/z 284 → 240.

During the synthesis of deuterated standards, incomplete deuterium exchange or subsequent back-exchange can leave trace amounts of the d0 isotopologue. Because the d0 impurity in the IS vial is chemically identical to the target analyte, it co-elutes chromatographically and produces a signal in the analyte's MRM channel (m/z 280 → 236). This phenomenon, known as isotopic cross-talk , artificially inflates the analyte baseline and directly degrades the Lower Limit of Quantification (LLOQ).

G A Deschloro-Efavirenz-d4 (m/z 284 -> 240) B Isotopic Impurities (d0, d1, d2, d3) A->B Synthesis/Exchange D IS MRM Channel (m/z 284 -> 240) A->D Major Transition C Analyte MRM Channel (m/z 280 -> 236) B->C Cross-talk (d0) E LLOQ Interference (Must be < 20%) C->E Baseline Elevation

Mechanistic pathway of isotopic cross-talk and LLOQ interference in LC-MS/MS.

Regulatory Grounding

The selection of an internal standard is governed by strict regulatory frameworks. According to the[4] and the [5], the interference in the blank sample containing the IS (the "Zero Sample") must not exceed 20% of the analyte response at the LLOQ . Furthermore, the IS must not interfere with the analyte by more than 5%.

If a Deschloro-(S)-efavirenz-d4 standard contains >0.5% d0 impurity, spiking the IS at a concentration high enough to ensure a robust signal will almost certainly cause the Zero Sample to fail this 20% regulatory threshold.

Comparative Analysis of Analytical Standards

When sourcing Deschloro-(S)-efavirenz-d4, researchers typically encounter two tiers of isotopic purity. The table below outlines the objective performance differences between a High-Purity Grade and a Standard-Purity Grade standard.

ParameterHigh-Purity Grade (≥99% Isotopic)Standard-Purity Grade (≥95% Isotopic)Mechanistic Impact on Bioanalysis
Total Isotopic Purity ≥ 99.0%≥ 95.0%Determines overall reliability and mass spectral purity of the SIL-IS.
Unlabeled (d0) Content < 0.1%~ 0.5% - 1.0%Directly dictates the baseline noise in the analyte MRM channel.
Maximum IS Spiking Concentration High (e.g., 500 ng/mL)Low (e.g., 50 ng/mL)Lower d0 content allows higher IS spiking, improving precision without failing the 20% LLOQ rule.
Achievable LLOQ < 1 ng/mL~ 5 - 10 ng/mLHigh-purity standards enable the ultra-sensitive assays required for trace impurity profiling.

Experimental Protocol: Self-Validating Isotopic Purity Assessment

Before deploying a new batch of Deschloro-(S)-efavirenz-d4 in a regulated study, its isotopic interference must be empirically validated. The following step-by-step methodology is designed as a self-validating system to isolate and quantify d0 cross-talk.

Step 1: Preparation of the Zero Sample and LLOQ Sample
  • Action: Prepare a "Zero Sample" by spiking the Deschloro-(S)-efavirenz-d4 IS into a blank biological matrix (or solvent) at the intended working concentration (e.g., 100 ng/mL). Prepare an "LLOQ Sample" by spiking the unlabelled Deschloro-(S)-efavirenz analyte at the target LLOQ (e.g., 1 ng/mL) along with the IS.

  • Causality: By isolating the IS in the Zero Sample without the analyte, any signal observed in the analyte's MRM channel (m/z 280 → 236) can be definitively attributed to the d0 isotopic impurity present in the d4 standard, ruling out environmental or matrix contamination.

Step 2: Sample Extraction (Solid Phase Extraction)
  • Action: Process both samples through a standardized Solid Phase Extraction (SPE) cartridge (e.g., Oasis HLB), wash with 5% methanol, and elute with 100% methanol.

  • Causality: SPE removes phospholipids and matrix components that could cause isobaric interference. This ensures that the measured cross-talk is purely isotopic and not a false positive caused by matrix background.

Step 3: LC-MS/MS Acquisition
  • Action: Inject the samples into the LC-MS/MS system. Monitor the analyte transition (m/z 280 → 236) and the IS transition (m/z 284 → 240).

  • Causality: Simultaneous monitoring allows for the calculation of the exact area ratio. The chromatographic retention times for both transitions must perfectly align, confirming that the interference is an isotopologue and not a structurally distinct impurity.

Step 4: Data Analysis & Regulatory Assessment
  • Action: Calculate the interference percentage: (Peak Area of Analyte MRM in Zero Sample / Peak Area of Analyte MRM in LLOQ Sample) * 100.

  • Causality: If the resulting value is < 20%, the standard's isotopic purity is sufficient for the target LLOQ, validating the assay for regulatory submission[5].

G Step1 1. Prepare Zero Sample (Blank Matrix + IS) Step3 3. LC-MS/MS Acquisition (Monitor m/z 280 & 284) Step1->Step3 Inject Step2 2. Prepare LLOQ Sample (Matrix + Analyte LLOQ + IS) Step2->Step3 Inject Step4 4. Calculate Interference (Zero Sample Area / LLOQ Area) Step3->Step4 Extract MRM Areas Step5 5. Regulatory Assessment (Pass if < 20%) Step4->Step5 Evaluate Ratio

Experimental workflow for validating IS isotopic interference against regulatory thresholds.

Conclusion

The selection of Deschloro-(S)-efavirenz-d4 analytical standards should never be treated as a generic procurement exercise. As demonstrated, the isotopic purity of the SIL-IS is a fundamental variable that dictates the absolute sensitivity limits of an LC-MS/MS assay. By prioritizing high-purity standards (≥99% isotopic purity) and rigorously validating them using the causality-driven protocols outlined above, researchers can ensure their bioanalytical methods remain robust, sensitive, and fully compliant with global regulatory standards.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Rac-Efavirenz | C14H9ClF3NO2 | CID 3203. PubChem. [Link]

Sources

Safety & Regulatory Compliance

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